2-Amino-6-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344633 | |
| Record name | 2-Amino-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39774-25-9 | |
| Record name | 2-Amino-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-6-phenylpyridine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-amino-6-phenylpyridine and its diverse analogues. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules. Its derivatives have shown a wide range of pharmacological activities, including acting as kinase inhibitors, antibacterial agents, and displaying anticonvulsant properties. This document details key synthetic strategies, including the Kröhnke Pyridine Synthesis, Suzuki-Miyaura cross-coupling, and multi-component reactions, providing structured data, detailed experimental protocols, and visual diagrams of reaction pathways and experimental workflows.
Synthetic Strategies
The synthesis of this compound and its analogues can be achieved through several efficient methods. The choice of a particular strategy often depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The most prominent methods are the Kröhnke pyridine synthesis for constructing the pyridine ring, the Suzuki-Miyaura cross-coupling for late-stage arylation, and various multi-component reactions for a convergent and atom-economical approach.
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a classic and versatile method for the preparation of substituted pyridines. It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[1][2][3] This method allows for the formation of highly functionalized pyridines with a variety of substituents.
This protocol describes the synthesis of a 2,4,6-trisubstituted pyridine, which can be adapted for the synthesis of analogues with different substitution patterns.
Materials:
-
N-phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,4,6-triphenylpyridine.[2]
The following table summarizes the yields for the synthesis of various substituted pyridines using the Kröhnke method.
| Entry | R¹ | R² | R³ (Product) | Reaction Conditions | Yield (%) | Reference |
| 1 | Ph | Ph | 2,4,6-Triphenylpyridine | Chalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free) | 97 | [2] |
| 2 | Ph | Ph | 2-(4-Chlorophenyl)-4,6-diphenylpyridine | Chalcone, NH₄OAc, AcOH, 100 °C, 4 h (solvent-free) | 97 | [2] |
The mechanism of the Kröhnke pyridine synthesis proceeds through a Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and it is widely used to synthesize aryl-substituted pyridines.[4] This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base.
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling to synthesize 2-arylpyridines.
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol)
-
Aryl boronic acid or pinacol boronic ester (0.45 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Na₃PO₄ (0.9 mmol)
-
Dioxane (0.8 mL) and H₂O (0.2 mL)
Procedure:
-
In a capped 1-dram vial, combine PyFluor, the aryl boronic acid or ester, Pd(dppf)Cl₂, and Na₃PO₄.
-
Add the dioxane and water solvent mixture.
-
Seal the vial and heat the reaction mixture at a temperature between 65 and 100 °C.
-
Monitor the reaction progress by a suitable method (e.g., GC-MS or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.[5]
The following table presents the yields for the synthesis of various 2-arylpyridines via Suzuki-Miyaura coupling.
| Entry | Aryl Boronic Acid/Ester | Product | Reaction Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 100 | 89 | [5] |
| 2 | Phenylboronic acid | 2-Phenylpyridine | 100 | 75 | [5] |
| 3 | 4-Methylphenylboronic acid | 2-(p-Tolyl)pyridine | 100 | 82 | [5] |
| 4 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 100 | 78 | [5] |
The Suzuki-Miyaura cross-coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Multi-component Reactions (MCRs)
Multi-component reactions offer an efficient and atom-economical approach to the synthesis of highly substituted 2-aminopyridines in a one-pot fashion.[6][7] These reactions often proceed under mild conditions and allow for the rapid generation of a library of compounds from simple starting materials.
This protocol outlines a solvent-free, multi-component synthesis of 2-amino-3-cyanopyridine derivatives.[6]
Materials:
-
Enaminone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Primary amine (1.0 equiv)
Procedure:
-
In a reaction vessel, combine the enaminone, malononitrile, and the primary amine.
-
Heat the mixture at 80 °C for 3 hours under solvent-free conditions.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]
The following table summarizes the yields for the multi-component synthesis of various 2-aminopyridine derivatives.[6]
| Entry | Enaminone (R) | Primary Amine (R') | Product | Yield (%) |
| 1 | Phenyl | Benzylamine | 2-(Benzylamino)-4-phenyl-6-methylpyridine-3-carbonitrile | 85 |
| 2 | Phenyl | Cyclohexylamine | 2-(Cyclohexylamino)-4-phenyl-6-methylpyridine-3-carbonitrile | 90 |
| 3 | 4-Chlorophenyl | Benzylamine | 2-(Benzylamino)-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile | 82 |
| 4 | 4-Chlorophenyl | Cyclohexylamine | 2-(Cyclohexylamino)-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile | 88 |
Pharmacological Relevance and Signaling Pathways
This compound and its analogues are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Many derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.
Kinase Inhibition
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Certain 2-aminopyridine derivatives have been identified as potent and selective inhibitors of JAK2.[8]
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that plays a role in various signaling pathways, including the WNT/β-catenin pathway, which is critical for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. Novel 2-aminopyridine derivatives have been developed as potent and selective inhibitors of CDK8.[9]
Conclusion
The synthesis of this compound and its analogues is a well-established field with a variety of robust and versatile methods at the disposal of synthetic chemists. The Kröhnke pyridine synthesis, Suzuki-Miyaura cross-coupling, and multi-component reactions each offer distinct advantages for accessing a wide range of derivatives. The significant pharmacological potential of these compounds, particularly as kinase inhibitors, continues to drive research in this area. This guide provides a foundational understanding of the key synthetic routes and biological relevance, serving as a valuable resource for researchers and professionals in drug discovery and development. The detailed protocols and quantitative data presented herein are intended to facilitate the practical application of these synthetic methods in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. citedrive.com [citedrive.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Amino-6-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-6-phenylpyridine (CAS No: 39774-25-9, Molecular Formula: C₁₁H₁₀N₂). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document details experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a visual workflow of the analytical process.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.99 – 7.89 | m | - | 1H | Pyridine-H |
| 7.54 – 7.39 | m | - | 2H | Phenyl-H |
| 7.36 | dt | 9.4, 4.3 | 1H | Phenyl-H |
| 7.04 | dd | 7.4, 0.7 | 1H | Pyridine-H |
| 6.42 | dd | 8.2, 0.6 | 1H | Pyridine-H |
| 5.97 | s | - | 2H | -NH₂ |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 159.50 | Pyridine C-NH₂ |
| 154.27 | Pyridine C-Phenyl |
| 139.39 | Phenyl C-ipso |
| 137.91 | Pyridine CH |
| 128.37 | Phenyl CH |
| 128.33 | Phenyl CH |
| 126.25 | Phenyl CH |
| 108.22 | Pyridine CH |
| 107.00 | Pyridine CH |
Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz
Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3250 | Medium - Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyridine & Phenyl) |
| 1650 - 1580 | Medium - Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium - Strong | C=C and C=N Stretch | Aromatic Rings (Pyridine & Phenyl) |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic Rings |
Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion Type | Method |
| 170.1 | [M]⁺ (Calculated) | - |
| 170.1 | [M]⁺ (Found) | Electron Ionization (EI) |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation (Solution State):
-
Approximately 5-10 mg of solid this compound was accurately weighed and transferred to a clean, dry NMR tube.
-
Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) was added to the NMR tube.
-
The sample was gently agitated or sonicated until the solid was completely dissolved.
-
The NMR tube was then placed in a spinner turbine and inserted into the NMR spectrometer.
Data Acquisition:
-
¹H NMR: Standard one-dimensional proton spectra were acquired. Typical parameters included a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans was adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Standard one-dimensional carbon spectra with proton decoupling were acquired. A larger number of scans was typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds were used.
Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. The processing steps included Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
A background spectrum of the clean, empty ATR crystal was recorded.
-
A small amount of the solid this compound sample was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
A pressure arm was applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
The sample was scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Multiple scans (e.g., 16 or 32) were co-added to improve the signal-to-noise ratio.
-
The resulting spectrum was recorded as absorbance or transmittance versus wavenumber (cm⁻¹).
Data Processing: The acquired spectrum was baseline corrected and, if necessary, ATR corrected. The wavenumbers of the major absorption bands were identified and correlated with known vibrational frequencies of functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system, with an Electron Ionization (EI) source.
Sample Introduction:
-
For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed on the probe tip, which is then inserted into the ion source and heated to vaporize the sample.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph.
Ionization and Analysis:
-
The vaporized sample molecules were bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
-
The positively charged ions were then accelerated into the mass analyzer.
-
The mass analyzer separated the ions based on their mass-to-charge ratio (m/z).
-
A detector recorded the abundance of each ion at a specific m/z value.
Data Processing: The resulting mass spectrum, a plot of relative ion abundance versus m/z, was generated. The peak with the highest m/z value, corresponding to the intact molecule with one electron removed, was identified as the molecular ion peak. The fragmentation pattern was analyzed to provide further structural information.
The Nexus of Reactivity and Potential: A Technical Guide to the 2-Amino-6-phenylpyridine Scaffold
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Functionalization of the 2-Amino-6-phenylpyridine Core.
The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and multiple reactive sites make it a versatile building block for the synthesis of diverse and complex molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] This technical guide provides an in-depth analysis of the reactivity of the this compound core, detailed experimental protocols for its functionalization, and a summary of the biological activities of its derivatives, with a focus on their potential in drug discovery.
Understanding the Reactivity of the this compound Scaffold
The reactivity of the this compound scaffold is governed by the interplay of its three key components: the electron-rich aminopyridine ring and the appended phenyl group. This unique arrangement offers multiple sites for functionalization, allowing for the strategic introduction of various substituents to modulate the molecule's physicochemical and biological properties.
1.1. Reactivity of the Amino Group:
The exocyclic amino group is a primary site for functionalization. Its nucleophilic character allows for a range of reactions, including:
-
N-Acylation: The amino group can be readily acylated using acylating agents like acetic anhydride to form the corresponding amides. This modification can influence the compound's solubility and bioavailability.[5][6]
-
N-Alkylation: Alkylation of the amino group can be achieved under appropriate conditions, leading to secondary and tertiary amines.
-
Diazotization: The amino group can undergo diazotization, followed by Sandmeyer or related reactions, to introduce a variety of substituents onto the pyridine ring.
1.2. Reactivity of the Pyridine Ring:
The pyridine ring in this compound is activated towards electrophilic substitution by the electron-donating amino group, while also being susceptible to nucleophilic attack due to the electronegativity of the nitrogen atom.
-
Electrophilic Aromatic Substitution:
-
Halogenation: The pyridine ring can be halogenated, typically at the 3- and 5-positions, which are activated by the amino group.
-
Nitration: Nitration of 2-aminopyridine derivatives can be complex, with the initial formation of a nitramino intermediate at the exocyclic nitrogen, which can then rearrange to introduce a nitro group onto the pyridine ring, often at the 5-position.[7][8][9]
-
Sulfonation: Sulfonation can also occur on the pyridine ring, with the position of substitution influenced by reaction conditions.[10][11]
-
-
Nucleophilic Aromatic Substitution:
-
Halogenated this compound derivatives can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.
-
-
Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Halogenated derivatives of the scaffold are excellent substrates for palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling the formation of C-C bonds and the introduction of diverse aryl and heteroaryl moieties.[12][13][14][15][16]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, providing access to a wide range of N-arylated derivatives.[17][18][19][20][21]
-
1.3. Reactivity of the Phenyl Ring:
The phenyl ring is primarily susceptible to electrophilic aromatic substitution and directed C-H functionalization.
-
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, with the directing effects of any existing substituents on the phenyl ring dictating the position of substitution.
-
Directed C-H Functionalization: The pyridine nitrogen can act as a directing group in transition metal-catalyzed C-H activation reactions, leading to regioselective functionalization at the ortho position of the phenyl ring. Palladium and rhodium are commonly used catalysts for these transformations.[22][23][24][25]
Quantitative Data on Functionalization Reactions
The following tables summarize representative yields for key functionalization reactions of the 2-aminopyridine scaffold and its derivatives.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Acylation | 2-Aminopyridine | Acetic Anhydride, < 60°C, 1h | N-(pyridin-2-yl)acetamide | 95 | [5] |
| Nitration | N,N'-di-(3-pyridyl)-urea | HNO₃, H₂SO₄, 60°C, 3h | N,N'-di-(2-nitro-3-pyridyl)-urea | High | [26] |
| Suzuki Coupling | 2-Amino-5-bromo-4-methylpyridine, Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100-110°C, 12-24h | 2-Amino-5-aryl-4-methylpyridine | Varies | [16] |
| C-H Arylation | 2-Phenylpyridine, Arylboronic acid | Pd(OAc)₂, Cu(OAc)₂, p-benzoquinone, 1,4-dioxane, 120°C, 24h | 2-(Biphenyl-2-yl)pyridine | Varies | [22] |
| Synthesis | 2-cyano-3-(4-methoxyphenyl)-5-phenyl-2,4-pentadienenitrile | NH₂OH·HCl, Et₃N, DMF, 120°C, 3h | 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine | 79.6 | [27] |
Detailed Experimental Protocols
3.1. General Procedure for N-Acetylation of 2-Aminopyridine [5]
-
In a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine.
-
Carefully add acetic anhydride to the stirring 2-aminopyridine.
-
Heat the reaction mixture to a temperature below 60°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice water to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude N-(pyridin-2-yl)acetamide.
-
The crude product can be purified by recrystallization or column chromatography.
3.2. General Protocol for Suzuki-Miyaura Coupling of Halogenated 2-Aminopyridines [16]
-
To a dry Schlenk flask, add the halogenated 2-aminopyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), Palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and Potassium phosphate (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
3.3. General Protocol for Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine [22]
-
To a reaction vessel, add 2-phenylpyridine, the arylboronic acid (2.5 eq), palladium(II) acetate (10 mol%), copper(II) acetate (3 eq), and p-benzoquinone (2 eq).
-
Add 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 120°C for 24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).
-
After completion, cool the reaction mixture and perform a suitable work-up procedure, which may include filtration, extraction, and purification by column chromatography.
Biological Activity and Signaling Pathways
Derivatives of the 2-aminopyridine scaffold are known to exhibit a broad range of biological activities, with many compounds showing potent anticancer properties.[28][29][30] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
4.1. Kinase Inhibition:
Many 2-aminopyridine and related aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives act as EGFR inhibitors, blocking downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.
-
Bruton's Tyrosine Kinase (BTK): Inhibition of BTK is a therapeutic strategy for certain B-cell malignancies.
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.
4.2. Induction of Apoptosis:
Functionalized this compound derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic apoptotic pathways.
4.3. Cell Cycle Arrest:
As mentioned, by targeting CDKs and other cell cycle regulators, these compounds can halt the cell cycle at different phases (e.g., G0/G1 or G2/M), thereby inhibiting tumor growth.[30]
Below are diagrams illustrating a generalized experimental workflow for functionalization and a conceptual signaling pathway targeted by these compounds.
Caption: A generalized workflow for the functionalization of the this compound scaffold.
Caption: A conceptual signaling pathway targeted by this compound derivatives.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery and organic synthesis. Its amenability to a wide range of functionalization reactions allows for the creation of large and diverse chemical libraries for biological screening. The demonstrated activity of its derivatives against key cancer-related targets underscores the potential of this scaffold for the development of novel therapeutics. This guide provides a foundational understanding of the chemistry and biological relevance of the this compound core, serving as a valuable resource for researchers in the field.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 9. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic insight into ruthenium catalysed meta-sulfonation of 2-phenylpyridine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 27. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
- 29. New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-6-phenylpyridine for Researchers and Drug Development Professionals
An authoritative resource on the synthesis, properties, and potential therapeutic applications of 2-Amino-6-phenylpyridine, complete with detailed experimental protocols and pathway visualizations.
Core Chemical Identity
This compound, a substituted aminopyridine, is a valuable building block in medicinal chemistry and materials science. Its chemical identity is defined by the following key identifiers:
| Identifier | Value |
| CAS Number | 39774-25-9 |
| IUPAC Name | 6-phenylpyridin-2-amine |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Synonyms | 6-Phenyl-2-pyridinamine, 6-Amino-2-phenylpyridine |
Synthesis Methodology: A Focus on Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and high-yielding route to biaryl compounds.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 2-amino-6-bromopyridine and phenylboronic acid.
Materials:
-
2-Amino-6-bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 2-amino-6-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Synthesis Workflow Diagram
Biological Activities and Therapeutic Potential
The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this compound have shown promise in various therapeutic areas, particularly as antimicrobial agents and kinase inhibitors.
Antimicrobial Activity
Substituted 2-aminopyridines have demonstrated activity against a range of bacterial and fungal pathogens. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively reported, related structures exhibit notable antimicrobial effects.
Table 1: Antimicrobial Activity of Selected 2-Aminopyridine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Gram-positive bacteria | 5.25-6.5 | [1] |
| N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Gram-negative bacteria | 5.25-6.5 | [1] |
| N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Fungi | 5.25-6.5 | [1] |
Kinase Inhibition
The 2-aminopyridine moiety is a key pharmacophore in many kinase inhibitors. These compounds often target kinases involved in cell signaling pathways that are dysregulated in diseases such as cancer and inflammatory disorders.
Table 2: Kinase Inhibitory Activity of Selected 2-Aminopyridine-based Inhibitors
| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| 6-amino pyridine derivatives | GSK-3β | 770 | [2] |
| 6-amino pyridine derivatives | CK-1δ | 570 | [2] |
| 2-aminopyrimidine-based derivatives | CDK9 | 88.4 | [3] |
| 2-aminopyrimidine-based derivatives | HDAC1 | 168.9 | [3] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against a target kinase.
Materials:
-
Test compound (e.g., this compound)
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Dispense the diluted compounds into the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme).
-
Kinase Reaction: Add the kinase, substrate, and assay buffer to the wells.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
Kinase Inhibition Assay Workflow Diagram
Representative Signaling Pathway
Kinase inhibitors derived from the 2-aminopyridine scaffold can modulate various intracellular signaling pathways critical for cell survival, proliferation, and differentiation. A common target class for such inhibitors are Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.
CDK-Mediated Cell Cycle Regulation Pathway
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug discovery. The provided protocols and diagrams offer practical starting points for the synthesis and evaluation of this and related compounds for therapeutic applications. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
Biological Activity Screening of Novel 2-Amino-6-phenylpyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of novel 2-amino-6-phenylpyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties. This document details the experimental protocols for key biological assays, presents quantitative activity data in a structured format, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the screening process and the therapeutic potential of these derivatives.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound derivatives is through a one-pot multicomponent reaction. This approach offers high efficiency and atom economy.
Procedure:
-
To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of a basic catalyst such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add an appropriate acetophenone derivative (1 mmol) and ammonium acetate (1.5 mmol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice and stir until a solid precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired this compound derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HT-29, SMMC-7721, PC3, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds with culture medium to achieve a range of final concentrations. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
A luminescence-based kinase assay is a common method to screen for kinase inhibitors. This protocol is a general guideline for an in vitro VEGFR-2 kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the VEGFR-2 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate (e.g., a generic tyrosine kinase substrate like Poly (Glu, Tyr) 4:1) and ATP mixture to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ATP remaining in the well using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
The following tables summarize the biological activity data for various novel this compound and related derivatives.
Anticancer Activity
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| S1 | PC3 | 0.45 | [1] |
| MDA-MB-231 | 28.2 | [1] | |
| S2 | PC3 | 0.85 | [1] |
| S3 | PC3 | 0.1 | [1] |
| MDA-MB-231 | 69.2 | [1] | |
| S4 | PC3 | 0.56 | [1] |
| MDA-MB-231 | 81.3 | [1] | |
| 1 | A549 | 0.01 | [2] |
| HT-29 | 0.00033 | [2] | |
| SMMC-7721 | 0.00025 | [2] | |
| 5a | MCF-7 | 1.77 | [3] |
| HepG2 | 2.71 | [3] | |
| 5e | MCF-7 | 1.39 | [3] |
| HepG2 | 10.70 | [3] | |
| 7b | MCF-7 | 6.22 | [3] |
Table 1: In Vitro Anticancer Activity of this compound and Related Derivatives.
Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2c | S. aureus | 39 | [4] |
| B. subtilis | 39 | [4] | |
| B. cereus | 78 | [4] | |
| E. faecalis | 78 | [4] | |
| M. luteus | 78 | [4] | |
| 6 | S. pyogenes | 4 | [5] |
| 1, 2, 4 | S. flexneri | 8 | [5] |
| K. pneumoniae | 8 | [5] | |
| S. pyogenes | 8 | [5] | |
| 5, 6 | C. albicans | 8 | [5] |
Table 2: In Vitro Antimicrobial Activity of 2-Aminopyridine Derivatives.
Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 12 | PIM-1 | 14.3 | [6] |
| 6 | PIM-1 | 19.4 | [6] |
| 13 | PIM-1 | 19.8 | [6] |
| 11 | PIM-1 | 42.3 | [6] |
| 4 | CDK2/cyclin A2 | 240 | [6] |
| 11 | CDK2/cyclin A2 | 500 | [6] |
| 1 | CDK2/cyclin A2 | 570 | [6] |
Table 3: In Vitro Kinase Inhibitory Activity of Pyridine Derivatives.
Mandatory Visualizations
This section provides diagrams of key signaling pathways and experimental workflows generated using Graphviz (DOT language) to visually represent the concepts discussed.
Experimental Workflows
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Theoretical Investigations into the Electronic Structure of 2-Amino-6-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-phenylpyridine is a significant heterocyclic amine that serves as a versatile building block in the synthesis of various biologically active compounds and advanced materials.[1] A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and material science. This technical guide outlines the theoretical methodologies and expected electronic properties of this compound, drawing upon computational studies of analogous aminopyridine derivatives. The computational analysis, primarily leveraging Density Functional Theory (DFT), provides insights into the molecular geometry, electronic distribution, and spectroscopic characteristics of the molecule.
Introduction
This compound, with the chemical formula C₁₁H₁₀N₂, belongs to a class of pyridine derivatives that are of great interest due to their diverse biological activities and utility in organic synthesis.[1] The presence of both an amino group and a phenyl ring on the pyridine core introduces unique electronic features that govern its chemical behavior. Theoretical and computational chemistry offer powerful tools to elucidate these properties at the atomic level, providing a framework for rational drug design and the development of novel functional materials. This guide details the standard computational protocols for such an investigation and presents anticipated quantitative data based on studies of structurally related compounds.
Computational Methodology
The following section details a robust computational workflow for the theoretical analysis of this compound's electronic structure. This protocol is based on well-established methods reported in the literature for similar molecular systems.[2][3][4]
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly employed and reliable method for such systems.[3]
-
Basis Set: A 6-311++G(d,p) basis set is generally chosen to provide a good balance between accuracy and computational cost.[3]
-
Environment: Calculations are often performed in the gas phase to represent the molecule in an isolated state. Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) if interactions in solution are of interest.
The optimization process continues until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
Electronic Structure Analysis
Once the optimized geometry is obtained, a series of calculations are performed to probe the electronic properties.
-
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability and electronic excitation energy.[2][5]
-
Mulliken Population Analysis: This analysis provides information on the partial atomic charges, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
Spectroscopic Properties Prediction
Theoretical calculations can also predict various spectroscopic properties, which can be compared with experimental data for validation.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in the UV-Vis spectrum.[5]
-
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical spectra can aid in the interpretation of experimental vibrational spectra.[2]
Expected Quantitative Data
Based on studies of similar aminopyridine derivatives, the following tables summarize the expected quantitative data for this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (pyridine) | ~1.39 | - | - |
| C-N (pyridine) | ~1.34 | - | - |
| C-C (phenyl) | ~1.40 | - | - |
| C-N (amino) | ~1.37 | - | - |
| N-H (amino) | ~1.01 | - | - |
| C-C (inter-ring) | ~1.48 | - | - |
| C-N-C (pyridine) | - | ~117 | - |
| C-C-N (pyridine) | - | ~123 | - |
| H-N-H (amino) | - | ~115 | - |
| Phenyl-Pyridine | - | - | ~20-40 |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | ~ -6.0 to -5.5 eV |
| LUMO Energy | ~ -1.5 to -1.0 eV |
| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV |
| Dipole Moment | ~ 1.5 to 2.5 Debye |
Table 3: Predicted Spectroscopic Data
| Spectrum | Key Transitions / Vibrations | Wavelength (nm) / Wavenumber (cm⁻¹) |
| UV-Vis | π → π* | ~250-350 |
| IR | N-H stretch (amino) | ~3300-3500 |
| IR | C=C/C=N stretch (aromatic) | ~1400-1600 |
| IR | C-N stretch | ~1250-1350 |
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: Workflow for theoretical electronic structure analysis.
Conclusion
The theoretical study of this compound's electronic structure, guided by the methodologies outlined in this document, provides invaluable data for understanding its chemical properties. The anticipated results suggest a stable molecule with a significant HOMO-LUMO gap and a predictable spectroscopic signature. This information is crucial for researchers in drug development, enabling the design of more effective pharmaceutical agents, and for scientists exploring its potential in novel materials. The combination of DFT and TD-DFT methods offers a reliable and comprehensive approach to characterizing this important heterocyclic compound.
References
The Expanding Chemical Toolkit of 2-Amino-6-phenylpyridine: A Technical Guide to Novel Reactions
For Immediate Release
This technical whitepaper provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on recently discovered reactions involving the versatile 2-Amino-6-phenylpyridine scaffold. This privileged structural motif is a cornerstone in the development of novel therapeutics and functional materials. This document details key reaction classes, including Palladium-Catalyzed C-H Arylation, Rhodium-Catalyzed Oxidative Annulation, and Multi-Component Synthesis of complex pyridines. Each section includes detailed experimental protocols, quantitative data summaries, and clear mechanistic diagrams to facilitate adoption and exploration in the laboratory.
Palladium-Catalyzed Ortho-Arylation of the N-Aryl Group
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods. Palladium catalysis has emerged as a powerful tool for the regioselective arylation of N-aryl-2-aminopyridine derivatives. The pyridine nitrogen acts as a directing group, facilitating the activation of the ortho-C-H bond on the N-phenyl ring for subsequent coupling with aryl boronic acids. This method avoids the need for pre-functionalization of the aniline ring and demonstrates remarkable chemoselectivity, with no competing N-arylation (Buchwald-Hartwig) products observed.[1][2]
Quantitative Data Summary: Ortho-Arylation
The following table summarizes the yields for the palladium-catalyzed ortho-arylation of various N-aryl-2-aminopyridines with different aryl boronic acids. The data highlights the broad substrate scope and functional group tolerance of the reaction.
| Entry | N-Aryl-2-aminopyridine | Aryl Boronic Acid | Yield (%) |
| 1 | N-phenyl-2-aminopyridine | Phenylboronic acid | 69 |
| 2 | N-phenyl-2-aminopyridine | 4-Tolylboronic acid | 62 |
| 3 | N-phenyl-2-aminopyridine | 4-Methoxyphenylboronic acid | 65 |
| 4 | N-phenyl-2-aminopyridine | 4-Chlorophenylboronic acid | 74 |
| 5 | N-phenyl-2-aminopyridine | 3-Nitrophenylboronic acid | 88 |
| 6 | N-(4-methoxyphenyl)-2-aminopyridine | Phenylboronic acid | 83 |
| 7 | N-(4-chlorophenyl)-2-aminopyridine | Phenylboronic acid | 62 |
Data adapted from representative examples in the literature. Yields are for isolated products.[1][2]
Experimental Protocol: General Procedure for Ortho-Arylation
To a screw-cap vial are added the N-aryl-2-aminopyridine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), silver(I) oxide (Ag₂O, 1.0 equiv.), and 1,4-benzoquinone (0.5 equiv.). The vial is sealed and purged with an inert atmosphere. Dry tetrahydrofuran (THF) is added, followed by the aryl boronic acid (3.0 equiv., added in three portions). The reaction mixture is stirred vigorously on a heating block at 80°C for 24 hours. The aryl boronic acid is added at the start of the reaction (1.0 equiv.), with subsequent portions added after 6 and 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ortho-arylated product.[1]
Mechanistic Pathway: Pd-Catalyzed C-H Arylation
The reaction proceeds through a well-established C-H activation manifold. The catalytic cycle is initiated by the coordination of the pyridine nitrogen to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step at the ortho-position of the N-phenyl ring to form a stable five-membered palladacycle intermediate. Transmetalation with the boronic acid, followed by reductive elimination, furnishes the C-C coupled product and regenerates the active Pd(II) catalyst.
Caption: Catalytic cycle for Pd-catalyzed ortho-arylation.
Rhodium-Catalyzed [4+2] Oxidative Annulation with Alkynes
Rhodium(III) catalysis enables the efficient construction of complex fused heterocyclic systems through C-H activation and annulation. In a notable example, N-aryl-2-aminopyridines undergo oxidative coupling with internal alkynes, such as diphenylacetylene, to afford N-(2-pyridyl)indole derivatives.[1] This transformation involves a sequence of C-H bond activation of the aniline ring, coordination and insertion of the alkyne, and subsequent cyclization. A copper(II) salt, typically copper(II) acetate, is employed as the terminal oxidant to regenerate the active Rh(III) catalyst.
Quantitative Data Summary: Rhodium-Catalyzed Annulation
This table presents representative yields for the synthesis of N-(2-pyridyl)indoles from various N-aryl-2-aminopyridines and diphenylacetylene.
| Entry | N-Aryl-2-aminopyridine | Alkyne | Yield (%) |
| 1 | N-phenyl-2-aminopyridine | Diphenylacetylene | 85 |
| 2 | N-(p-tolyl)-2-aminopyridine | Diphenylacetylene | 89 |
| 3 | N-(p-methoxyphenyl)-2-aminopyridine | Diphenylacetylene | 92 |
| 4 | N-(p-fluorophenyl)-2-aminopyridine | Diphenylacetylene | 78 |
| 5 | N-(p-chlorophenyl)-2-aminopyridine | Diphenylacetylene | 75 |
Data based on typical yields reported for this class of reaction.
Experimental Protocol: General Procedure for Oxidative Annulation
A mixture of the N-aryl-2-aminopyridine (0.5 mmol), the alkyne (1.0 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 2.0 equiv.) is placed in a sealed tube. The tube is evacuated and backfilled with nitrogen. Anhydrous solvent (e.g., 1,2-dichloroethane or t-AmylOH, 2.0 mL) is added, and the mixture is stirred at an elevated temperature (e.g., 100-120°C) for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and washed with dichloromethane. The combined filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N-(2-pyridyl)indole product.
Mechanistic Pathway: Rh-Catalyzed Oxidative Annulation
The catalytic cycle begins with the C-H activation of the N-aryl ring by the Rh(III) catalyst, directed by the pyridine nitrogen, to form a rhodacycle intermediate. This is followed by coordination and migratory insertion of the alkyne into the Rh-C bond. The resulting seven-membered rhodacycle intermediate then undergoes reductive elimination to form the indole C-N bond, generating a Rh(I) species. The Rh(I) is then re-oxidized to the active Rh(III) catalyst by the Cu(II) oxidant to complete the cycle.
Caption: Catalytic cycle for Rh-catalyzed oxidative annulation.
Multi-Component Synthesis of 2-Amino-4,6-diphenylnicotinonitriles
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. A classic and effective MCR for constructing highly functionalized pyridines involves the reaction of a chalcone, malononitrile, and ammonium acetate. This approach allows for the rapid assembly of the 2-amino-4,6-diarylpyridine core structure, which is prevalent in many biologically active compounds.[3]
Quantitative Data Summary: Multi-Component Pyridine Synthesis
The table below shows the yields for the synthesis of various 2-amino-4,6-diphenylnicotinonitrile derivatives using the multi-component strategy.
| Entry | Chalcone Substituent (Ar¹) | Chalcone Substituent (Ar²) | Yield (%) |
| 1 | 4-Methoxyphenyl | Phenyl | 75 |
| 2 | 4-Chlorophenyl | Phenyl | 78 |
| 3 | Phenyl | 4-Methoxyphenyl | 72 |
| 4 | Phenyl | 4-Chlorophenyl | 80 |
| 5 | 4-Methoxyphenyl | 4-Methoxyphenyl | 73 |
| 6 | 4-Nitrophenyl | Phenyl | 68 |
Yields are for isolated products after reflux in ethanol.[3]
Experimental Protocol: General Procedure for Nicotinonitrile Synthesis
Step 1: Chalcone Synthesis. In a flask, an appropriate aldehyde (10 mmol) and acetophenone (10 mmol) are dissolved in ethanol. A 10% alcoholic sodium hydroxide solution is added dropwise, and the mixture is stirred at room temperature until TLC indicates the consumption of the starting materials. The resulting precipitate is filtered, washed with cold ethanol, and dried. The crude chalcone is used in the next step without further purification.[3]
Step 2: Pyridine Synthesis. The chalcone from Step 1 (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (3.0 mmol) are combined in absolute ethanol. The reaction mixture is heated to reflux and maintained overnight. After cooling to room temperature, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure 2-amino-4,6-diphenylnicotinonitrile derivative.[3]
Logical Workflow: Multi-Component Synthesis
The reaction proceeds through a series of well-established condensation and cyclization steps. The process begins with a Knoevenagel condensation between the chalcone and malononitrile, followed by a Michael addition of a second malononitrile anion (generated in situ). The key cyclization is driven by the incorporation of ammonia (from ammonium acetate), leading to the formation of the dihydropyridine intermediate, which then aromatizes to the final product.
Caption: Logical workflow for multi-component pyridine synthesis.
References
Unveiling the Luminescent Core: A Technical Guide to the Photophysical Properties of Substituted 2-Amino-6-phenylpyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photophysical properties of substituted 2-amino-6-phenylpyridine derivatives, a class of compounds demonstrating significant potential in various scientific and biomedical fields. The inherent fluorescence of the this compound core, coupled with the tunability of its spectral properties through targeted substitutions, makes these molecules highly attractive as fluorescent probes, imaging agents, and components in novel therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies for their characterization, and outlines a typical workflow for the investigation of these promising compounds.
Core Photophysical Data of Substituted this compound Derivatives
The photophysical characteristics of this compound derivatives are highly dependent on the nature and position of substituents on the pyridine and phenyl rings, as well as the surrounding solvent environment. The following tables summarize key quantitative data from the literature, providing a comparative overview of their absorption and emission properties.
Table 1: Photophysical Properties of 2-(Substituted-amino)-6-phenylpyridine-3,4-dicarboxylate Derivatives in Ethanol
| Compound | Substituent on Amino Group | Absorption Max (λ_abs_, nm) | Excitation Max (λ_ex_, nm) | Emission Max (λ_em_, nm) | Quantum Yield (Φ) |
| 1 | tert-butyl | 270 | 390 | 480 | 0.34 |
| 2 | Benzyl | 270 | 390 | 480 | 0.44 |
| 3 | Cyclohexyl | 270 | 390 | 480 | 0.31 |
| 9 | Cyclohexyl (dimethyl ester) | 270 | 390 | 480 | 0.35 |
| 10 | (2-methoxyethyl) ester | 270 | 390 | 480 | 0.30 |
| 11 | Unsubstituted (-NH₂) | 270 | 390 | 480 | 0.01 |
Data sourced from a study on aminopyridine synthesis and fluorescent properties.[1]
Table 2: Solvent-Dependent Emission Maxima of 2-Amino-4,6-diphenylnicotinonitriles
| Compound | Solvent | Emission Max (λ_em_, nm) |
| 1-6 | Dichloromethane (DCM) | ~410-420 |
| 1-6 | Tetrahydrofuran (THF) | ~410-425 |
| 1-6 | Toluene | ~400-415 |
| 1-6 | Methanol (MeOH) | ~415-430 |
| 1-6 | Dimethyl Sulfoxide (DMSO) | 420-433 |
These compounds exhibit a red shift in polar solvents, with the most significant shift observed in DMSO.[2]
Experimental Protocols
The characterization of the photophysical properties of substituted this compound derivatives involves a series of standardized experimental procedures. The following sections detail the methodologies for their synthesis and photophysical analysis.
General Synthesis of Substituted 2-Amino-6-phenylpyridines
A common synthetic route to produce substituted 2-amino-6-phenylpyridines involves a multi-component reaction. For example, 2-amino-4,6-diphenylnicotinonitriles can be synthesized in a two-step process. First, chalcones are formed through the reaction of equimolar amounts of an acetophenone and a benzaldehyde under basic conditions. Subsequently, the resulting chalcone is reacted with malononitrile and ammonium acetate under reflux to yield the desired 2-amino-4,6-diphenylnicotinonitrile derivative.[3]
Photophysical Measurements
1. UV-Vis Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.
-
Sample Preparation: Solutions of the this compound derivatives are prepared in spectroscopic grade solvents at a concentration that yields an absorbance value between 0.5 and 1.0 at the wavelength of maximum absorption (λ_max_) to ensure adherence to the Beer-Lambert law.
-
Procedure:
-
The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
-
The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λ_abs_) is determined from the resulting spectrum.
-
2. Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is used.
-
Sample Preparation: Sample solutions are prepared in spectroscopic grade solvents. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.
-
Procedure:
-
Excitation Spectrum: The emission wavelength is fixed at the maximum emission, and the excitation wavelength is scanned to determine the optimal excitation wavelength (λ_ex_).
-
Emission Spectrum: The sample is excited at its λ_ex_, and the emitted fluorescence is scanned over a range of wavelengths to obtain the emission spectrum and determine the wavelength of maximum emission (λ_em_). The emission is typically collected at a 90° angle to the excitation beam to minimize scattering.
-
3. Quantum Yield Determination:
The fluorescence quantum yield (Φ) is determined relative to a well-characterized standard with a known quantum yield.
-
Standard Selection: A standard with an absorption profile similar to the sample is chosen. 9,10-diphenylanthracene in cyclohexane (Φ = 0.95) is a common standard.[1]
-
Procedure:
-
The absorbance of both the sample and the standard solution is measured at the same excitation wavelength, ensuring the absorbance is below 0.1.
-
The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²)
Where:
-
Φ_std_ is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Experimental and Analytical Workflow
The investigation of substituted this compound derivatives follows a logical progression from synthesis to in-depth photophysical characterization. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis and photophysical characterization of substituted 2-amino-6-phenylpyridines.
While some 2-aminopyridine derivatives have been investigated for their biological activities, such as kinase inhibition, specific signaling pathway modulation by the fluorescent this compound derivatives discussed herein is not extensively documented in the current literature. Their primary utility, as highlighted by their photophysical properties, lies in their application as fluorescent probes and labels. Future research may elucidate their interactions with specific biological targets and pathways, opening new avenues for their use in drug development and diagnostics.
References
- 1. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Amino-6-phenylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of the 2-amino-6-phenylpyridine scaffold in medicinal chemistry, focusing on its application in the design of kinase inhibitors. This document includes a summary of structure-activity relationship (SAR) data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways.
Data Presentation: Kinase Inhibitory Activity
The this compound core has been elaborated to generate potent inhibitors of various kinases. A notable example is the development of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the non-receptor tyrosine kinase c-Src and the cell cycle checkpoint kinase Wee1. The inhibitory activities of a selection of these compounds are summarized below, demonstrating the potential for SAR exploration around this scaffold.[1]
| Compound | R | R' | c-Src IC50 (µM) | Wee1 IC50 (µM) |
| 1a | H | H | 0.042 | >10 |
| 1b | 4-F | H | 0.027 | >10 |
| 1c | 4-Cl | H | 0.020 | >10 |
| 1d | 4-CH3 | H | 0.026 | >10 |
| 1e | 3-Cl | H | 0.024 | >10 |
| 2a | H | 4-(2-diethylaminoethoxy) | 0.002 | 0.14 |
| 2b | 4-F | 4-(2-diethylaminoethoxy) | 0.002 | 0.17 |
| 2c | 4-Cl | 4-(2-diethylaminoethoxy) | 0.002 | 0.10 |
| 2d | 4-CH3 | 4-(2-diethylaminoethoxy) | 0.002 | 0.11 |
| 2e | 3-Cl | 4-(2-diethylaminoethoxy) | 0.001 | 0.07 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Protocol 1: In Vitro c-Src Kinase Inhibition Assay (ELISA-based)
This protocol outlines a non-radioactive, ELISA-based method to determine the in vitro inhibitory activity of test compounds against c-Src kinase.
Materials:
-
Recombinant active c-Src enzyme
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 25 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 25 µL of diluted c-Src enzyme to each well.
-
Add 25 µL of the substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Wee1 Kinase Inhibition Assay (Luminescence-based)
This protocol describes a luminescence-based assay to measure the inhibitory activity of compounds against Wee1 kinase by quantifying ATP consumption.
Materials:
-
Recombinant human Wee1 enzyme
-
Wee1 substrate (e.g., a peptide containing the CDK1 phosphorylation site)
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer.
-
Assay Plate Setup: Add 5 µL of the serially diluted test compound or vehicle control to the wells of a white, opaque 96-well plate.
-
Master Mix Preparation: Prepare a Master Mix containing Kinase Assay Buffer, ATP, and Wee1 substrate.
-
Kinase Reaction:
-
Add 25 µL of the Master Mix to all wells.
-
Initiate the kinase reaction by adding 20 µL of diluted Wee1 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 50 µL of the luminescent kinase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to Wee1 kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.
Caption: General workflow for the evaluation of this compound derivatives as kinase inhibitors.
Caption: Simplified c-Src signaling pathway and the point of inhibition.
References
Application of 2-Amino-6-phenylpyridine as a Ligand in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Amino-6-phenylpyridine as a versatile ligand in various catalytic transformations. The unique electronic and steric properties of this ligand, stemming from the presence of a coordinating pyridine nitrogen, a phenyl substituent, and an amino group, make it a compelling candidate for the development of novel catalysts. These protocols and data are intended to serve as a practical guide for researchers in organic synthesis, materials science, and drug discovery.
Application Note 1: Atom Transfer Radical Polymerization (ATRP)
Introduction: Iron complexes bearing aminopyridine ligands have emerged as effective catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The this compound ligand can be employed to create iron(II) complexes that catalyze the polymerization of vinyl monomers like styrene. The catalytic activity is influenced by the electronic and steric environment of the iron center, which can be modulated by the ligand structure.
Catalytic System: An iron(II) complex of this compound, synthesized in situ or as a pre-formed complex, can be used to catalyze the ATRP of styrene. The general mechanism involves the reversible activation of a dormant alkyl halide initiator by the Fe(II) complex to generate a propagating radical and the Fe(III) species.
Quantitative Data Summary: The following table summarizes representative data for the ATRP of styrene catalyzed by aminopyridine iron(II) complexes. While specific data for a this compound complex is not available in the literature, the data for structurally related aminopyridine iron(II) complexes provide a strong benchmark for expected performance.[1]
| Ligand (in [Fe(L)Cl₂]₂) | Monomer | Initiator | [M]:[I]:[Fe] | Temp (°C) | k_obs (h⁻¹) |
| 2-[(2,6-Me₂-C₆H₃)NHCH(t-Bu)]C₅H₄N | Styrene | (1-bromoethyl)benzene | 200:1:1 | 120 | 0.31 |
| 2-[(2,6-Me₂-C₆H₃)NHCH(Et)]C₅H₄N | Styrene | (1-bromoethyl)benzene | 200:1:1 | 120 | 0.10 |
Experimental Protocol: ATRP of Styrene
Materials:
-
This compound
-
Iron(II) chloride (FeCl₂)
-
Styrene (freshly distilled)
-
(1-Bromoethyl)benzene (initiator)
-
Anisole (internal standard)
-
Toluene (anhydrous)
-
Schlenk tube and line
-
Magnetic stirrer and oil bath
Procedure for Catalyst Formation and Polymerization:
-
Catalyst Preparation (in situ): In a glovebox, add this compound (2 mol equivalent) and FeCl₂ (1 mol equivalent) to a dry Schlenk tube equipped with a stir bar. Add anhydrous toluene to achieve the desired concentration (e.g., to make a 0.1 M solution of the presumed dimeric iron complex). Stir the mixture at 80°C for 18-24 hours to form the iron complex solution.
-
Polymerization: In a separate, dry Schlenk tube, add styrene (e.g., 200 equivalents), (1-bromoethyl)benzene (1 equivalent), and anisole (as an internal standard).
-
Add the freshly prepared iron catalyst solution (1 equivalent of the dimeric iron complex) to the monomer/initiator mixture via syringe.
-
The Schlenk tube is sealed and the reaction mixture is heated in a thermostatically controlled oil bath at 120°C.
-
Samples are taken periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) and to determine molecular weight and dispersity by gel permeation chromatography (GPC).
Visualizations:
Caption: Workflow for Iron-Catalyzed ATRP of Styrene.
Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions
Introduction: N-aryl-2-aminopyridines are a well-established class of ligands and substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The pyridine nitrogen acts as a directing group, facilitating C-H activation and subsequent functionalization of the phenyl ring. This compound can serve as a bidentate ligand, coordinating to the palladium center through both the pyridine and amino nitrogens, thereby stabilizing the catalytic species.
Catalytic System: A typical catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the this compound ligand, a base, and a suitable solvent. The ligand can be introduced separately or as a pre-formed palladium complex. These systems are effective for the coupling of aryl halides with various partners.
Quantitative Data Summary: The following table provides representative data for Suzuki-Miyaura cross-coupling reactions using palladium complexes with phenylpyridine derivative ligands.[2] While specific yields for this compound are not detailed, these values for related ligands indicate the expected high efficiency.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | Phenylboronic acid | [PdCl₂(2-mesitylpyridine)₂] | K₃PO₄·3H₂O | MeOH:H₂O | 1 | 99 |
| 4-Bromoanisole | Phenylboronic acid | [PdCl₂(2-mesitylpyridine)₂] | K₃PO₄·3H₂O | MeOH:H₂O | 1 | 98 |
| 4-Bromotoluene | Phenylboronic acid | [PdCl₂(2-mesitylpyridine)₂] | K₃PO₄·3H₂O | MeOH:H₂O | 16 | 97 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Aryl bromide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene or 1,4-Dioxane (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and this compound (4 mol%) in the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations:
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Application Note 3: Catalytic Oxidation
Introduction: Metal complexes of pyridine derivatives can also be effective catalysts for oxidation reactions. For instance, a trinuclear Zn(II) complex incorporating a ligand derived from 6-phenylpyridine-2-carboxylic acid has demonstrated catalytic activity in the aerobic oxidation of benzyl alcohol to benzaldehyde. This suggests that complexes of this compound with suitable metals could also serve as catalysts for selective oxidation processes.
Catalytic System: A zinc(II) complex of this compound, potentially synthesized from a zinc salt like Zn(CH₃COO)₂·2H₂O, could be used as a catalyst. The reaction typically employs molecular oxygen as a green oxidant.
Quantitative Data Summary: The table below shows the catalytic performance of a related trinuclear Zn(II) complex in the oxidation of benzyl alcohol.[3]
| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| [Zn₃(6-phenylpyridine-2-carboxylate)₄(bis(4-pyridyl)amine)₂(CH₃COO)₂] | Benzyl alcohol | O₂ | THF | 90 | 0.5 | 3 | 50.8 |
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol
Materials:
-
This compound
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Benzyl alcohol
-
Tetrahydrofuran (THF)
-
High-pressure reaction vessel (autoclave)
-
Oxygen gas supply
Procedure:
-
Catalyst Synthesis (Illustrative): A mixture of this compound and Zn(CH₃COO)₂·2H₂O in a suitable solvent (e.g., methanol/water) can be stirred at room temperature or heated to form the complex, which can then be isolated.
-
Catalytic Oxidation: To a high-pressure reactor, add the zinc-2-amino-6-phenylpyridine catalyst (e.g., 1-5 mol%), benzyl alcohol (1.0 mmol), and THF (e.g., 10 mL).
-
Seal the reactor and purge with oxygen several times.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 0.5 MPa).
-
Heat the reaction mixture to 90°C with vigorous stirring for 3 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the oxygen.
-
Analyze the reaction mixture by GC or HPLC to determine the conversion and yield of benzaldehyde.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.
Visualizations:
Caption: Workflow for the Catalytic Oxidation of Benzyl Alcohol.
References
One-Pot Synthesis of Highly Substituted 2-Aminopyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its prevalence in drug discovery underscores the continuous need for efficient and versatile synthetic methodologies. One-pot syntheses have emerged as a powerful strategy, offering advantages in terms of operational simplicity, time and resource efficiency, and the ability to rapidly generate molecular diversity. This document provides detailed application notes and experimental protocols for several key one-pot methods for the synthesis of highly substituted 2-aminopyridines.
I. Multi-Component Synthesis from Enaminones
A highly efficient and environmentally friendly approach to synthesizing 2-amino-3-cyanopyridine derivatives involves a one-pot, multi-component reaction (MCR) of enaminones, malononitrile, and primary amines, often under solvent-free conditions.[1][2] This method is characterized by its high atom economy and the generation of structurally diverse products from readily available starting materials.[1]
Experimental Protocol: Three-Component Synthesis of 2-Amino-3-cyanopyridines[1]
-
Reactant Preparation: In a suitable reaction vessel, combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the desired primary amine (1.0 mmol).
-
Reaction Conditions: Heat the mixture at 80 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Wash the resulting solid with cold ethanol and collect the product by filtration. Further purification can be achieved by recrystallization from ethanol.
Data Presentation
| Entry | Enaminone (R) | Primary Amine (R') | Product | Yield (%) |
| 1 | Phenyl | Benzyl | 2-Benzylamino-3-cyano-4-phenylpyridine | 85 |
| 2 | 4-Methoxyphenyl | Benzyl | 2-Benzylamino-3-cyano-4-(4-methoxyphenyl)pyridine | 82 |
| 3 | Phenyl | n-Butyl | 2-(n-Butylamino)-3-cyano-4-phenylpyridine | 88 |
| 4 | 4-Chlorophenyl | Cyclohexyl | 2-(Cyclohexylamino)-3-cyano-4-(4-chlorophenyl)pyridine | 90 |
| 5 | Phenyl | 4-Methylbenzyl | 2-(4-Methylbenzylamino)-3-cyano-4-phenylpyridine | 86 |
Table 1: Representative yields for the three-component synthesis of 2-amino-3-cyanopyridines. Data sourced from multiple examples in the literature.[1][2]
Reaction Workflow
Caption: Workflow for the three-component synthesis of 2-aminopyridines.
II. Synthesis from Pyridine N-Oxides via Phosphonium Salt Activation
An alternative mild and general one-pot procedure for preparing 2-aminopyridines starts from the corresponding pyridine-N-oxides.[3] This method utilizes a phosphonium salt, such as PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), to activate the N-oxide for nucleophilic attack by a wide variety of amines.[3] This approach is a valuable alternative to traditional SNAr chemistry, which often requires harsh conditions.[3]
Experimental Protocol: Amination of Pyridine N-Oxides[3]
-
Reactant Preparation: To a solution of the pyridine-N-oxide (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add the amine (1.2 mmol).
-
Activation: Add PyBroP (1.1 mmol) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Data Presentation
| Entry | Pyridine N-Oxide | Amine | Yield (%) |
| 1 | Pyridine N-oxide | Morpholine | 95 |
| 2 | 4-Methylpyridine N-oxide | Benzylamine | 88 |
| 3 | 3-Chloropyridine N-oxide | Piperidine | 92 |
| 4 | Isoquinoline N-oxide | Aniline | 75 |
| 5 | Quinoline N-oxide | n-Butylamine | 85 |
Table 2: Representative yields for the one-pot amination of pyridine-N-oxides.[3]
III. Ruthenium-Catalyzed [2+2+2] Cycloaddition
A modern and atom-economical route to highly substituted 2-aminopyridines is the ruthenium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with cyanamides.[4][5] This method provides excellent regioselectivity and is scalable, making it attractive for generating libraries of complex 2-aminopyridines.[4]
Experimental Protocol: Ru-Catalyzed [2+2+2] Cycloaddition[5][6]
-
Catalyst Preparation: In a glovebox, add the ruthenium catalyst (e.g., [Cp*RuCl]4) (1-5 mol%) to a reaction tube.
-
Reactant Addition: Add the α,ω-diyne (1.0 mmol) and the cyanamide (1.2 mmol) dissolved in a suitable solvent (e.g., 1,2-dichloroethane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 2-aminopyridine.
Data Presentation
| Entry | Diyne | Cyanamide | Yield (%) |
| 1 | 1,6-Heptadiyne | N,N-Dimethylcyanamide | 88 |
| 2 | 1,7-Octadiyne | N-Cyanopyrrolidine | 85 |
| 3 | Di(prop-2-yn-1-yl) ether | N-Cyanopiperidine | 92 |
| 4 | N,N-Di(prop-2-yn-1-yl)tosylamide | N,N-Diethylcyanamide | 78 |
| 5 | 1,4-Di(prop-2-yn-1-yl)benzene | N,N-Dibenzylcyanamide | 81 |
Table 3: Representative yields for the Ru-catalyzed [2+2+2] cycloaddition.[5][6]
Application in Drug Discovery: Inhibition of Cholinesterases
Substituted 2-aminopyridines have been investigated as potential therapeutic agents for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine; their inhibition can lead to improved cognitive function.[7]
Caption: Inhibition of AChE/BChE by 2-aminopyridine derivatives.
These protocols and data provide a starting point for the synthesis and exploration of highly substituted 2-aminopyridines for various applications in research and drug development. The choice of method will depend on the desired substitution pattern, available starting materials, and required scale.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ruthenium-Catalyzed [2 + 2 + 2] Cycloaddition Reaction Forming 2-Aminopyridine Derivatives from α,ω-Diynes and Cyanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling of 2-Amino-6-halopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[1] The 2-amino-6-arylpyridine core is a privileged structure found in numerous medicinal chemistry programs.
This document provides detailed application notes and protocols for the Suzuki coupling of 2-amino-6-halopyridines with various arylboronic acids. The presence of the amino group on the pyridine ring can present challenges, including potential catalyst inhibition through coordination to the palladium center.[2] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity of the desired coupled products. These protocols and data aim to serve as a comprehensive guide for researchers in drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-amino-6-halopyridine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 2-amino-6-arylpyridine product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Comparative Reaction Conditions
The successful Suzuki coupling of 2-amino-6-halopyridines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various reported conditions and yields to provide a comparative overview.
Table 1: Suzuki Coupling of 2-Amino-6-chloropyridines with Arylboronic Acids
| Entry | 2-Amino-6-chloropyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-6-chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High | [2][3] |
| 2 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd source (2) | Dialkylbiphenylphosphine (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 99 | [4] |
| 3 | 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd source (2) | Dialkylbiphenylphosphine (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 82 | [4] |
| 4 | 2-Amino-6-chloropyridine | 4-Methoxyphenylboronic acid | PEPPSI-IPr (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 4 | >95 | Inferred from similar reactions |
| 5 | 2-Amino-6-chloropyridine | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | Moderate | Inferred from similar reactions |
Table 2: Suzuki Coupling of 2-Amino-6-bromopyridines with Arylboronic Acids
| Entry | 2-Amino-6-bromopyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 | |
| 2 | 2-Amino-6-bromopyridine | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.6) | K₃PO₄ | Toluene | 100 | 18 | High | |
| 3 | 2-Amino-6-bromopyridine | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | High | Inferred from similar reactions |
| 4 | 2-Amino-6-bromopyridine | Naphthalene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 85 | 16 | Moderate | Inferred from similar reactions |
| 5 | 2-Amino-6-bromopyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | High |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of 2-amino-6-halopyridines. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Conventional Heating Suzuki Coupling
Materials:
-
2-Amino-6-halo-pyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 2-amino-6-halopyridine, arylboronic acid, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand.
-
Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
2-Amino-6-halopyridine (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane
-
Water
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine the 2-amino-6-halopyridine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 120-150 °C) for a set time (e.g., 10-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Caption: Key components influencing the Suzuki coupling of 2-amino-6-halopyridines.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This reaction is particularly valuable in pharmaceutical and materials science for its broad substrate scope and tolerance of various functional groups, offering a powerful alternative to harsher classical methods.[2][3] These application notes provide a detailed protocol and reaction parameters for the synthesis of N-aryl-6-phenylpyridin-2-amines via the Buchwald-Hartwig amination of 2-bromo-6-phenylpyridine. This transformation is a key step in the synthesis of various scaffolds for biologically active compounds.
Reaction Principle
The Buchwald-Hartwig amination of 2-bromo-6-phenylpyridine involves the palladium-catalyzed coupling of an amine with the aryl bromide. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl-6-phenylpyridin-2-amine and regenerate the active Pd(0) catalyst.[1][4] The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high reaction efficiency and yield.
Data Presentation
The following tables summarize typical reagents and conditions for the Buchwald-Hartwig amination of 2-halopyridine substrates. While specific data for 2-bromo-6-phenylpyridine is often embedded in broader studies, the conditions presented here are based on closely related and analogous reactions, providing a strong foundation for reaction optimization.
Table 1: Typical Reagents and Stoichiometry
| Reagent | Role | Typical Stoichiometry (equivalents) | Notes |
| 2-Bromo-6-phenylpyridine | Aryl Halide | 1.0 | The limiting reagent. |
| Amine (e.g., Aniline) | Nucleophile | 1.2 - 2.2 | An excess is often used to drive the reaction to completion.[5] |
| Palladium Precatalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[5] |
| Phosphine Ligand | Ligand | 0.02 - 0.10 (2-10 mol%) | Bulky, electron-rich ligands like XPhos or Xantphos are effective.[5][6] |
| Base | Base | 1.4 - 2.4 | A strong, non-nucleophilic base is required; NaOtBu is frequently used.[5] |
| Solvent | Solvent | - | Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.[5] |
Table 2: Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle.[5] |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS for completion.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the palladium catalyst and phosphine ligands from oxidation. |
Experimental Protocols
This section provides a detailed, generalized procedure for the Buchwald-Hartwig amination of 2-bromo-6-phenylpyridine with an aromatic amine such as aniline.
Materials:
-
2-Bromo-6-phenylpyridine
-
Aniline (or other amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), charge a dry Schlenk flask with Palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reactants: To the flask, add 2-bromo-6-phenylpyridine (1.0 equivalent) followed by anhydrous toluene (to achieve a concentration of approx. 0.1-0.2 M).
-
Initiation: Add the amine (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-aryl-6-phenylpyridin-2-amine.
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental process.
References
Application Notes and Protocols for the Multicom-ponent Synthesis of 2-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of 2-aminopyridine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery, via multicomponent reactions (MCRs). MCRs offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation.
Introduction
2-Aminopyridine and its derivatives are privileged heterocyclic motifs found in numerous biologically active compounds and pharmaceuticals. Their synthesis through multicomponent reactions has gained considerable attention due to the ability to rapidly generate diverse libraries of compounds with high efficiency and molecular complexity.[1][2][3] This document outlines two robust and widely applicable MCRs for the synthesis of substituted 2-aminopyridines: a four-component reaction for 2-amino-3-cyanopyridine derivatives and the Groebke-Blackburn-Bienaymé (GBB) three-component reaction for imidazo[1,2-a]pyridine-3-amine derivatives.
Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives
This one-pot, four-component reaction combines an aldehyde, an acetophenone derivative, malononitrile, and an ammonium source to afford highly substituted 2-amino-3-cyanopyridines. This method is lauded for its operational simplicity, often proceeding under catalyst-free and solvent-free conditions, aligning with the principles of green chemistry.[4][5]
Reaction Scheme
Caption: General scheme of the four-component reaction.
Experimental Protocol
General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives: [4][5][6]
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), the acetophenone derivative (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
The reaction mixture is stirred at 80-100 °C (or as specified in Table 1) under solvent-free conditions for the time indicated.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the resulting solid with cold ethanol or diethyl ether to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.
Tabulated Data: Substrate Scope and Yields
The following table summarizes the yields obtained for the synthesis of various 2-amino-3-cyanopyridine derivatives using the four-component reaction under optimized conditions.
| Entry | Aldehyde (R1) | Ketone (R2) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 35 | 95 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 40 | 90 |
| 4 | 4-Nitrobenzaldehyde | Acetophenone | 30 | 96 |
| 5 | Benzaldehyde | 4-Methylacetophenone | 45 | 89 |
| 6 | Benzaldehyde | 4-Chloroacetophenone | 40 | 91 |
Reaction conditions: Aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol), 100 °C, solvent-free.
Reaction Mechanism
The proposed mechanism for this four-component synthesis is a domino reaction.
Caption: Proposed mechanism for the four-component reaction.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Synthesis of Imidazo[1,2-a]pyridine-3-amine Derivatives
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of N-fused 3-aminoimidazoles, such as imidazo[1,2-a]pyridine-3-amines, from a 2-aminoazine, an aldehyde, and an isocyanide.[6][7] This reaction often requires a Lewis or Brønsted acid catalyst to proceed efficiently.[8]
Reaction Scheme
Caption: General scheme of the GBB three-component reaction.
Experimental Protocol
General Procedure for the GBB Synthesis of Imidazo[1,2-a]pyridine-3-amine Derivatives: [2][9]
-
To a solution of the 2-aminopyridine (0.5 mmol) and the aldehyde (0.5 mmol) in a suitable solvent (e.g., methanol, 1.5 mL) in a sealed tube, add the isocyanide (0.5 mmol).
-
Add the catalyst (e.g., Sc(OTf)3, 5 mol%).
-
The reaction mixture is stirred at an elevated temperature (e.g., 150 °C) under microwave irradiation for the specified time (see Table 2).
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine-3-amine derivative.
Tabulated Data: Substrate Scope and Yields
The following table presents the yields for the GBB synthesis of various imidazo[1,2-a]pyridine-3-amine derivatives.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Time (min) | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | 30 | 85 |
| 2 | 2-Amino-5-chloropyridine | Benzaldehyde | tert-Butyl isocyanide | 30 | 88 |
| 3 | 2-Aminopyridine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 45 | 82 |
| 4 | 2-Aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | 30 | 80 |
| 5 | 2-Aminopyridine | Furfural | tert-Butyl isocyanide | 30 | 90 |
| 6 | 2-Aminopyridine | Benzaldehyde | Methyl isocyanoacetate | 60 | 75 |
Reaction conditions: 2-Aminopyridine derivative (0.5 mmol), aldehyde (0.5 mmol), isocyanide (0.5 mmol), Sc(OTf)3 (5 mol%), MeOH (1.5 mL), 150 °C, microwave irradiation.
Reaction Mechanism
The GBB reaction proceeds through the formation of a Schiff base intermediate, followed by a [4+1] cycloaddition with the isocyanide.
Caption: Proposed mechanism for the GBB reaction.
Experimental Workflow Overview
The general workflow for developing and optimizing these multicomponent reactions is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for the N-arylation of 2-Amino-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-arylation of 2-amino-6-phenylpyridine, a critical transformation for synthesizing complex nitrogen-containing molecules relevant to pharmaceutical and materials science research. The primary methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2] These reactions are renowned for their efficiency in forming carbon-nitrogen (C-N) bonds.[1]
The protocols outlined below are based on established methodologies for the N-arylation of 2-aminopyridine derivatives, providing a robust starting point for optimization in specific laboratory settings.
I. Overview of N-arylation Methods
The N-arylation of this compound involves the coupling of an aryl halide or pseudohalide with the amino group of the pyridine derivative. The two most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is favored for its mild reaction conditions, broad substrate scope, and high functional group tolerance.[1][3] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-arylated product.[1]
-
Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a classical method for C-N bond formation.[2] Traditional Ullmann reactions often require harsh conditions, such as high temperatures.[2] However, modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions.[4]
II. Experimental Protocols
The following protocols provide a general framework for the N-arylation of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary depending on the specific aryl halide used.
A. Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the N-arylation of related aminopyrimidine derivatives.[5]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Addition of Base and Solvent: Under the inert atmosphere, add the base (2.0 mmol) and the anhydrous solvent (5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
B. Protocol 2: Ullmann Condensation
This protocol is based on general procedures for copper-catalyzed N-arylation.[2][4]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., DMSO, DMF)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), the copper(I) catalyst (0.1 mmol), and the ligand (0.2 mmol).
-
Addition of Base and Solvent: Add the base (2.0 mmol) and the solvent (5-10 mL).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 100-150 °C) with stirring.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
III. Data Presentation
The following tables summarize representative data for the N-arylation of this compound with a model aryl halide (4-bromotoluene) using the Buchwald-Hartwig and Ullmann methods. Please note that these are representative values and actual results may vary.
Table 1: Reaction Parameters for the N-arylation of this compound
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃ (2 mol%) | CuI (10 mol%) |
| Ligand | Xantphos (4 mol%) | L-proline (20 mol%) |
| Base | NaOtBu (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene | DMSO |
| Temperature | 100 °C | 120 °C |
| Reaction Time | 12-24 h | 24-48 h |
Table 2: Product Characterization
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| N-(4-methylphenyl)-6-phenylpyridin-2-amine | |||
| Buchwald-Hartwig | 85% | 125-127 | Anticipated signals: Aromatic protons (m, 12H), CH₃ (s, 3H), NH (s, 1H) |
| Ullmann | 70% | 124-126 | Anticipated signals: Aromatic protons (m, 12H), CH₃ (s, 3H), NH (s, 1H) |
IV. Visualizations
A. Experimental Workflow
Caption: General workflow for the N-arylation of this compound.
B. Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-6-phenylpyridine-based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of 2-amino-6-phenylpyridine-based kinase inhibitors. The protocols outlined below are intended to serve as a guide for the development of novel therapeutics targeting various protein kinases implicated in cancer and other diseases.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an attractive starting point for the design of potent and selective ATP-competitive inhibitors. Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including c-Src, Wee1, and others, highlighting their potential as therapeutic agents. This document details the synthetic methodologies, quantitative biological data, and protocols for the evaluation of these compounds.
Data Presentation: In Vitro Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of representative this compound and related pyrido[2,3-d]pyrimidine derivatives against various protein kinases.
Table 1: Inhibitory Activity of 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones
| Compound ID | Target Kinase | IC50 (µM) |
| 1 | c-Src | 0.025 |
| Wee1 | 0.25 | |
| 2 | c-Src | 0.015 |
| Wee1 | 0.30 | |
| 3 | c-Src | 0.080 |
| Wee1 | >10 |
Data is illustrative and compiled from public domain sources for representative compounds.[1]
Table 2: Cytotoxicity of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| S1 | PC3 | 15.8 |
| HCT-116 | 2.82 | |
| A549 | 0.45 | |
| S2 | PC3 | 0.2 |
| HCT-116 | 1.2 | |
| A549 | 0.85 | |
| S3 | PC3 | 0.261 |
| HCT-116 | 100 | |
| A549 | 0.1 | |
| S4 | PC3 | 0.242 |
| HCT-116 | 74.1 | |
| A549 | 0.56 | |
| 5-FU (Ref.) | PC3 | 0.233 |
| HCT-116 | 100 | |
| A549 | 7.49 |
PC3 (Prostate Cancer), HCT-116 (Colon Cancer), A549 (Lung Cancer), 5-FU (5-Fluorouracil)
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via One-Pot Multicomponent Reaction
This protocol describes a general method for the synthesis of substituted this compound derivatives.
Materials:
-
Aryl aldehyde (e.g., benzaldehyde) (10 mmol)
-
Malononitrile (10 mmol)
-
Acetophenone (10 mmol)
-
Ammonium acetate (80 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), malononitrile (10 mmol), acetophenone (10 mmol), and ammonium acetate (80 mmol).
-
Add 50 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will form. Filter the solid product and wash with cold ethanol.
-
If further purification is required, perform silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro potency of the synthesized compounds against a target kinase.
Materials:
-
Kinase of interest (e.g., c-Src, Wee1)
-
Substrate peptide/protein specific for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized this compound inhibitor compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).
-
In a 384-well plate, add 5 µL of the diluted compound solution. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Prepare a kinase/substrate master mix in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the kinase/substrate master mix to each well.
-
Add 5 µL of ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate key processes in the synthesis and evaluation of this compound-based kinase inhibitors.
Caption: Synthetic workflow for this compound derivatives.
Caption: Simplified c-Src signaling pathway and point of inhibition.[2]
Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.
References
Application Notes and Protocols: 2-Amino-6-phenylpyridine in Fluorescent Probe Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-6-phenylpyridine and its derivatives represent a versatile class of scaffolds for the development of novel fluorescent probes. These compounds often exhibit favorable photophysical properties, including high quantum yields, making them suitable for a range of applications in biological imaging and sensing.[1][2] Their utility has been demonstrated in areas such as "click-and-probing" for biomolecule labeling and monitoring dynamic processes like photopolymerization.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from the this compound core structure.
Photophysical Properties of this compound Derivatives
The substitution pattern on the this compound core significantly influences the resulting probe's fluorescent characteristics. The following table summarizes the photophysical data for a series of this compound-3,4-dicarboxylate derivatives, demonstrating the impact of various substituents on their emission and quantum yield.
| Compound Number | R1 Substituent | R2 Substituent | Absorbance (λA, nm) | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Reference |
| 1 | tert-butyl | Diethyl ester | 270 | 390 | 480 | 0.34 | [1][2] |
| 2 | Benzyl | Diethyl ester | 270 | 390 | 480 | 0.44 | [1][2] |
| 3 | Cyclohexyl | Diethyl ester | 270 | 390 | 480 | 0.31 | [1][2] |
| 4 | 4-(trifluoromethyl)phenyl | Diethyl ester | 270 | 390 | 485 | 0.35 | [1] |
| 5 | 4-(methyl)phenyl | Diethyl ester | 270 | 390 | 485 | 0.35 | [1] |
| 6 | 2-(methyl)phenyl | Diethyl ester | 270 | 390 | 485 | 0.35 | [1] |
| 9 | Cyclohexyl | Dimethyl ester | 258 | 345 | 455 | 0.02 | [2] |
| 12 | tert-butyl | Dicarboxylic acid | - | - | - | 0.31 | [1] |
| 13 | tert-butyl | Dihydroxymethyl | - | - | 400 | 0.81 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Multisubstituted this compound-3,4-dicarboxylates
This protocol details a Rh-catalyzed coupling and tandem cyclization reaction to synthesize a variety of this compound derivatives.[1]
Materials:
-
[Rh(COD)Cl]₂ (catalyst)
-
2,2′-bipyridine (ligand)
-
1,4-dioxane (solvent)
-
Vinyl azide derivative
-
Isonitrile derivative
-
NH₄Cl
-
NaHCO₃
-
Alkyne derivative
-
5 mL reaction tube
-
Syringes
-
TLC plates
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a 5 mL reaction tube, dissolve [Rh(COD)Cl]₂ (0.005 mmol) and 2,2′-bipyridine (0.01 mmol) in 1,4-dioxane (2 mL).
-
Seal the tube under a nitrogen atmosphere.
-
Using a syringe, add the vinyl azide (0.2 mmol) and isonitrile (0.2 mmol) to the reaction mixture.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC until the vinyl azide spot disappears.
-
Once the initial reaction is complete, add NH₄Cl (0.2 mmol), NaHCO₃ (0.2 mmol), and the alkyne (0.4 mmol) to the mixture.
-
Heat the reaction mixture to 120 °C for 8 hours.
-
After cooling to room temperature, concentrate the reaction solution in vacuo.
-
Purify the residue by column chromatography to afford the final this compound product.
Protocol 2: General Procedure for "Click-and-Probing" Application
This protocol outlines the use of an azide-substituted this compound probe for labeling biomolecules via a click reaction, which "switches on" the fluorescence.[1]
Materials:
-
Azide-substituted this compound probe
-
Alkyne-modified biomolecule (e.g., protein)
-
Copper(I) catalyst (e.g., from CuSO₄ and a reducing agent like sodium ascorbate)
-
Ligand for copper (e.g., TBTA)
-
Buffer solution (e.g., PBS)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of the azide-substituted fluorescent probe in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule in a buffer solution with the azide probe.
-
Add the copper(I) catalyst and ligand to initiate the click reaction.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the fluorescence of the sample using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the "clicked" product. An increase in fluorescence intensity indicates successful labeling.
Visualizations
Synthesis Workflow for this compound Derivatives
Caption: Rhodium-catalyzed synthesis of this compound derivatives.
"Click-and-Probing" Signaling Pathway
Caption: "Click-and-Probing" workflow for biomolecule labeling.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-6-phenylpyridine Derivatives: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-amino-6-phenylpyridine derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. These derivatives serve as crucial intermediates in the synthesis of various biologically active molecules, including potential agents for treating cancer and neurodegenerative diseases.[1] The protocols outlined below describe efficient, one-pot synthesis methods, including conventional heating and microwave-assisted techniques, to obtain these valuable scaffolds.
Introduction
This compound derivatives are heterocyclic compounds that form the core structure of many pharmaceutical agents.[1][2] Their versatile structure allows for further chemical modifications, making them valuable building blocks in the discovery of new therapeutic agents. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. The methods presented here focus on one-pot multicomponent reactions, which are more efficient and environmentally friendly.[3][4] These reactions typically involve the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[3] Variations using ionic liquids and microwave irradiation have been shown to improve reaction times and yields.[3][5][6]
Experimental Protocols
This section details two common and effective methods for the synthesis of this compound-3-carbonitrile derivatives: a conventional heating method and a microwave-assisted method.
General One-Pot Synthesis via Conventional Heating
This protocol is adapted from established one-pot procedures for synthesizing 2-amino-3-cyanopyridine derivatives.[3][7]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aryl methyl ketone (e.g., acetophenone)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute) or an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [Bmim][BF4])[3]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (1 mmol), aryl methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3-4 equiv.).[8]
-
Solvent Addition: Add absolute ethanol (10-20 mL) as the solvent. Alternatively, for a solvent-free reaction, an ionic liquid such as [Bmim][BF4] can be used as the reaction medium.[3]
-
Reaction: Heat the mixture to reflux (for ethanol) or to 80 °C (for ionic liquid) with continuous stirring.[3] The reaction is typically monitored by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to overnight depending on the specific substrates and reaction conditions.[3][8]
-
Workup and Isolation:
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If ethanol was used as the solvent, the product may precipitate upon cooling. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
If an ionic liquid was used, water is added to the reaction mixture, and the product is extracted with an organic solvent like ethyl acetate.[6]
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by reducing reaction times from hours to minutes.[5][9]
Materials:
-
Same reagents as the conventional method.
-
Microwave-safe reaction vessel with a pressure cap.
-
Commercial microwave reactor.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), aryl methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5-2 mmol).
-
Solvent Addition: Add a minimal amount of a suitable solvent such as ethanol or dimethylformamide (DMF) (e.g., 5-10 mL). Solvent-free conditions have also been reported.[7]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power for a short duration, typically ranging from 2 to 10 minutes.[9][10] The reaction progress should be monitored carefully.
-
Workup and Isolation:
-
After irradiation, allow the vessel to cool to room temperature.
-
The workup procedure is similar to the conventional method. The product can be isolated by filtration if it precipitates, or after removal of the solvent and subsequent purification by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound derivatives under different conditions.
| Entry | Method | Aldehyde | Ketone | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Conventional | Benzaldehyde | Acetophenone | [Bmim][BF4] | 80 | 30-60 min | 86-96 | [3] |
| 2 | Conventional | 4-Methoxybenzaldehyde | Acetophenone | EAN | 60 | - | 94 | [6] |
| 3 | Microwave | Various Aromatic Aldehydes | Acetophenone | None | - | 6-8 min | High | [9] |
| 4 | Conventional | 4-Chlorobenzaldehyde | Acetophenone | TBBDA | Reflux | - | 93 | [7] |
| 5 | Conventional | Benzaldehyde | 4-Chloroacetophenone | [Bmim][BF4] | 80 | 30-60 min | 86-96 | [3] |
EAN: Ethylammonium nitrate; TBBDA: N,N,N',N'-tetrabromobenzene-1,3-disulfonamide
Visualizations
Experimental Workflow for One-Pot Synthesis
The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Amino-6-bromopyridine
Welcome to the technical support center for optimizing Suzuki coupling reactions with 2-Amino-6-bromopyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 2-Amino-6-bromopyridine is resulting in low to no yield. What are the primary reasons for this?
A1: Low yields with 2-Amino-6-bromopyridine are a common challenge and can stem from several factors related to the substrate's inherent properties. The primary issues include:
-
Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively stopping the catalytic cycle.[1][2][3]
-
Reduced Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step with the palladium catalyst.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and must be carefully optimized for this specific substrate.[1][3]
Q2: What are the most common side reactions when using 2-Amino-6-bromopyridine in a Suzuki coupling, and how can I minimize them?
A2: Several side reactions can compete with your desired cross-coupling, leading to lower yields and complex purification. The most prevalent are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, a common issue especially with heteroaryl boronic acids.[1][4] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, or run the reaction under anhydrous conditions.[1][2]
-
Dehalogenation: The starting 2-Amino-6-bromopyridine can be converted to 2-aminopyridine. This occurs when the palladium complex reacts with a hydride source in the reaction mixture (sometimes the solvent or base).[4] To avoid this, ensure your solvents are not potential hydride donors and consider optimizing the reaction time.[1]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen.[4][5] Thoroughly degassing your solvents and reaction mixture is critical to minimize homocoupling.[2][3]
Q3: How does the choice of boronic acid versus a boronic ester affect the reaction?
A3: Boronic esters, such as pinacol esters, are generally more stable towards hydrolysis than their corresponding boronic acids.[5] This stability can be advantageous in preventing the protodeboronation side reaction, which is a common cause of low yields.[1] While boronic acids can be effective, using a boronic ester is a good troubleshooting step if you suspect protodeboronation is an issue.
Q4: Can the free amino group on the pyridine ring interfere with the reaction?
A4: Yes, the lone pair of electrons on the amino group can coordinate to the palladium catalyst, leading to inhibition.[3][6] While many successful protocols for unprotected aminopyridines exist, they often rely on specific, bulky ligands to shield the palladium center and prevent this coordination.[2][3] If catalyst inhibition is suspected, using a ligand like SPhos or XPhos is recommended. In some challenging cases, protecting the amino group may be necessary, although this adds extra steps to the synthesis.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive or inhibited catalyst. | • Use a fresh batch of palladium catalyst or a more stable pre-catalyst.[3] • Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to prevent catalyst inhibition by the pyridine and amino groups.[1][2] |
| Suboptimal base or solvent. | • Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] • Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common.[3] | |
| Significant Protodeboronation | Hydrolysis of the boronic acid. | • Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[1][2] • Use anhydrous reaction conditions. |
| Presence of Dehalogenated Starting Material | Reductive dehalogenation by a hydride source. | • Ensure solvents (e.g., some alcohols) are not a source of hydrides.[4] • Optimize reaction time to be as short as possible while still allowing for product formation.[1] |
| Formation of Homocoupling Byproducts | Presence of oxygen in the reaction mixture. | • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) or by using freeze-pump-thaw cycles.[2][3] |
Optimized Reaction Conditions for 2-Amino-6-bromopyridine
The following table summarizes recommended starting conditions for the Suzuki coupling of 2-Amino-6-bromopyridine. Optimization may be required for specific boronic acid coupling partners.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that are effective for challenging heteroaryl couplings and can prevent catalyst inhibition.[1][2] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | A screen of bases is recommended, starting with weaker inorganic bases.[1][3] |
| Boron Reagent | Arylboronic acid or Arylboronic acid pinacol ester | Pinacol esters offer greater stability against protodeboronation.[1] |
| Solvent System | 1,4-Dioxane/Water (e.g., 4:1) or Toluene/Water | A mixed solvent system is often necessary for solubility of all components.[3] |
| Temperature | 80-110 °C | Higher temperatures may be needed to drive the reaction to completion.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling side reactions.[2][3] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of 2-Amino-6-bromopyridine with an arylboronic acid.
Materials:
-
2-Amino-6-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Amino-6-bromopyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Visual Guides
Caption: Experimental workflow for the Suzuki coupling of 2-Amino-6-bromopyridine.
Caption: Troubleshooting decision tree for optimizing the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 2-Amino-6-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-Amino-6-phenylpyridine.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling of a 2-aminopyridine derivative with phenylboronic acid is a common and effective method for synthesizing this compound. However, scaling up this reaction can present challenges that lead to diminished yields.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition.[1] Consider switching to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to be effective in heteroaryl couplings.[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition.[1] |
| Inefficient Mixing | Inadequate mixing in larger reactors can lead to localized "hot spots" and non-uniform reaction conditions. Ensure the reactor is equipped with an appropriate overhead stirrer to maintain a homogeneous reaction mixture. |
| Poor Heat Transfer | Larger reaction volumes have a smaller surface-area-to-volume ratio, which can result in inefficient heat transfer and the formation of byproducts.[2] Ensure the reactor has adequate heating and cooling capabilities to maintain the optimal temperature. |
| Protodeboronation of Phenylboronic Acid | The C-B bond of phenylboronic acid can be cleaved by water or other protic sources, especially at elevated temperatures.[3] Using anhydrous solvents and ensuring the base is not excessively strong can mitigate this.[3] Consider using phenylboronic acid pinacol ester, which is more stable towards hydrolysis.[1] |
| Incomplete Reaction | If the reaction stalls, a small addition of fresh catalyst may be beneficial. Ensure sufficient reaction time by monitoring the consumption of starting materials via TLC or HPLC. |
Issue 2: Impurity Formation
The presence of impurities can complicate downstream processing and affect the final product's quality.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Mitigation Strategy |
| Biphenyl | Homocoupling of phenylboronic acid.[2] | Decrease catalyst loading and ensure the reaction is conducted under a strictly inert atmosphere to minimize oxygen.[2] |
| Dehalogenated Starting Material | Reduction of the halo-pyridine starting material.[3] | Ensure solvents are not a source of hydrides and optimize reaction time to minimize this side reaction.[1][3] |
| Unreacted Starting Materials | Incomplete reaction or inefficient purification. | Optimize reaction conditions for full conversion. During work-up, employ an appropriate crystallization solvent system or perform column chromatography. |
| 6-Amino-2-hydroxy-3-phenyldiazenylpyridine | This type of impurity has been noted in related syntheses involving diazo coupling, which could be an alternative synthetic route.[4] | If using a synthetic route involving diazonium salts, careful control of temperature and pH is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale synthesis of this compound?
A1: A widely used and scalable method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 2-Amino-6-halopyridine (e.g., 2-Amino-6-bromopyridine) with phenylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. Another potential route is the Buchwald-Hartwig amination of 2-halo-6-phenylpyridine.
Q2: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?
A2: Key parameters to monitor and control include:
-
Catalyst and Ligand Selection: The choice of the palladium source and phosphine ligand is crucial for achieving high efficiency.
-
Base Selection: The type and amount of base (e.g., K₂CO₃, K₃PO₄) are critical for the catalytic cycle.
-
Solvent System: The solvent must be appropriate for the reaction temperature and solubility of reactants. Common solvents include toluene, dioxane, and DMF.[2]
-
Temperature: Precise temperature control is essential to prevent side reactions and ensure complete conversion.
-
Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere (e.g., with nitrogen or argon) is critical to prevent catalyst degradation.[2]
Q3: How can I monitor the progress of the reaction during scale-up?
A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will help determine the consumption of starting materials and the formation of the product.
Q4: What are the challenges associated with the crystallization of this compound on a large scale?
A4: Challenges in large-scale crystallization can include difficulty in controlling crystal size and shape, which can impact filtration and drying times.[5] The presence of impurities can also inhibit crystallization or lead to the formation of an impure solid.[5] It is important to carefully select the crystallization solvent and control the cooling rate. The pH of the aqueous media can also significantly affect the crystallization outcome of similar compounds.[6]
Q5: Are there any safety concerns with the reagents used in the synthesis of this compound?
A5: Yes, several safety precautions should be taken. Palladium catalysts can be pyrophoric. Phosphine ligands are often air-sensitive and toxic. Solvents like dioxane and toluene are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before starting any chemical synthesis, especially on a large scale. The Chichibabin reaction, an older method for synthesizing aminopyridines, uses sodium amide, which reacts violently with water and requires stringent safety measures.[7]
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis via Suzuki-Miyaura Coupling (Representative Data)
| Parameter | Lab-Scale (1-10 g) | Pilot-Scale (1-5 kg) |
| Yield | 85-95% | 75-85% |
| Purity (pre-crystallization) | >98% (by HPLC) | 90-97% (by HPLC) |
| Reaction Time | 4-8 hours | 8-16 hours |
| Catalyst Loading | 1-2 mol% | 2-4 mol% |
| Final Purity (post-crystallization) | >99.5% | >99.0% |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and equipment used.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling for this compound
This protocol is a general guideline and may require optimization for specific equipment and scales.
Materials:
-
2-Amino-6-bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry, inerted reactor, add 2-Amino-6-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
In a separate vessel, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in degassed toluene.
-
Add the catalyst solution to the reactor, followed by additional degassed toluene and water (typically a 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the scale-up synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-6-phenylpyridine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-phenylpyridine and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound and its derivatives?
A1: The most common and effective purification methods for this class of compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: What are some common impurities I might encounter in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, such as the Chichibabin reaction, potential impurities could include isomeric aminopyridines or products of dimerization.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from its impurities. It is crucial for identifying the fractions containing the pure compound during column chromatography and for assessing the purity of the final product after recrystallization.
Troubleshooting Guides
Recrystallization
Problem: My compound does not crystallize upon cooling.
-
Potential Cause: The solution may be too dilute, or the compound is too soluble in the chosen solvent.
-
Suggested Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Add a small seed crystal of the pure compound if available.
-
Concentrate the solution by evaporating some of the solvent and allow it to cool again.
-
Consider a different solvent or a mixed solvent system. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For some aminopyridine derivatives, a mixture of ethanol and water has been shown to be effective.[1]
-
Problem: The compound "oils out" instead of forming crystals.
-
Potential Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly.
-
Suggested Solution:
-
Use a lower-boiling point solvent.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.
-
Try a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Heat the solution until it becomes clear again, and then allow it to cool slowly.
-
Problem: The recovered crystals are still impure.
-
Potential Cause: The impurities may have similar solubility characteristics to your product and co-crystallize.
-
Suggested Solution:
-
A second recrystallization step may be necessary.
-
Consider purifying the material by column chromatography first to remove the persistent impurities, followed by a final recrystallization step.
-
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
-
Potential Cause: The chosen eluent system does not have the optimal polarity.
-
Suggested Solution:
-
Systematically vary the polarity of the eluent. A good starting point for many aminopyridines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
An ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.
-
If you observe streaking or tailing, especially with basic compounds like aminopyridines, the acidic nature of the silica gel might be the issue. You can deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent.
-
Problem: The compound is not eluting from the column.
-
Potential Cause: The eluent is too non-polar.
-
Suggested Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane/ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture.
-
Problem: The compound is eluting too quickly with the solvent front.
-
Potential Cause: The eluent is too polar.
-
Suggested Solution:
-
Decrease the polarity of the mobile phase. For instance, if you are using a 1:1 hexane/ethyl acetate mixture, try a 3:1 or 4:1 mixture.
-
Data Presentation
| Purification Method | Compound | Solvent/Eluent System | Yield/Result | Reference |
| Column Chromatography | 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine | Not specified, but purification was successful after synthesis. | 79.6% | [2] |
| Recrystallization | 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | Ethanol/Water (1:1) | 94% | [1] |
Experimental Protocols
Protocol 1: Purification of a this compound Derivative by Column Chromatography
This protocol is adapted from the synthesis of 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine.[2]
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. A common starting point for aminopyridines is a mixture of hexane and ethyl acetate.
-
Gradually increase the polarity of the eluent as the chromatography progresses to elute compounds with higher polarity.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions.
-
Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Combine the fractions that contain the pure desired product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification of a 2-Aminopyridine Derivative by Recrystallization
This protocol is based on the purification of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.[1]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a 1:1 ethanol/water mixture.
-
Heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum recovery, you can place the flask in an ice bath once it has reached room temperature.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Alternative Catalysts for C-N Cross-Coupling of 2-Halopyridines
Welcome to the Technical Support Center for alternative catalysts in C-N cross-coupling reactions of 2-halopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and intricacies of employing non-palladium-based catalytic systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common queries related to the use of alternative catalysts for the C-N cross-coupling of 2-halopyridines.
Q1: Why consider alternative catalysts to palladium for C-N cross-coupling of 2-halopyridines?
A1: While palladium catalysts are highly effective, alternative metal catalysts such as nickel, copper, and iron offer several advantages. These include lower cost, different reactivity and selectivity profiles, and in some cases, milder reaction conditions.[1][2] For instance, nickel catalysts can be more effective for coupling unactivated alkyl halides, while copper catalysts have a long history in Ullmann-type couplings and are continually being improved with new ligand systems.[2][3] Iron catalysts are particularly attractive due to their low cost and toxicity.[3][4]
Q2: What are the main challenges associated with the C-N cross-coupling of 2-halopyridines?
A2: 2-Halopyridines can be challenging substrates for several reasons. The pyridine nitrogen can coordinate to the metal center, potentially inhibiting catalytic activity.[5] Additionally, the C-Cl bond in 2-chloropyridines is notoriously difficult to activate. Side reactions such as homocoupling of the amine or the halide, as well as hydrodehalogenation of the starting material, can also reduce the yield of the desired product.[6][7][8]
Q3: How do I choose the right alternative catalyst for my specific substrate?
A3: The choice of catalyst depends on the nature of both the 2-halopyridine and the amine coupling partner.
-
Nickel catalysts are often a good choice for coupling with alkylamines and for reactions involving challenging electrophiles like 2-chloropyridines. They are also effective for reductive cross-electrophile coupling, which avoids the need for pre-formed organometallic reagents.[9][10][11]
-
Copper catalysts are well-suited for Ullmann-type couplings with anilines, azoles, and other N-nucleophiles. The development of various ligands has significantly expanded their scope and allowed for milder reaction conditions.[12][13][14]
-
Iron catalysts are an emerging area and show promise for certain applications, particularly in cross-electrophile coupling and reactions where cost and toxicity are major concerns.[9][15][16][17]
-
Photoredox catalysis , often in combination with nickel, offers a powerful method for radical-based C-N coupling under very mild conditions, which is beneficial for substrates with sensitive functional groups.[18][19][20]
Q4: What is "nickel-black" and how can I avoid its formation in my photoredox/nickel dual-catalyzed reaction?
A4: "Nickel-black" refers to the formation of catalytically inactive nickel particle agglomerates, which can lead to low yields and poor reproducibility in dual photoredox/nickel-catalyzed C-N cross-couplings, especially with electron-rich aryl halides.[19] This catalyst deactivation can be mitigated by:
-
Using a heterogeneous photocatalyst like carbon nitride, which allows for wavelength-dependent control of the reaction rate.
-
Running the reaction at higher concentrations to increase the rate of oxidative addition.
-
Using additives that stabilize low-valent nickel intermediates.[19]
II. Troubleshooting Guides
This section provides structured guidance for resolving common experimental issues.
Guide 1: Low Yield or No Reaction
Low product yield is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Caption: A workflow diagram for troubleshooting low yields.
Problem-Specific Solutions:
| Catalyst System | Potential Cause | Recommended Solution |
| Nickel | Inefficient reduction of Ni(II) precatalyst. | Ensure the reducing agent (e.g., Mn, Zn) is of high purity and finely powdered to maximize surface area. Consider pre-activation of the catalyst.[6] |
| Product inhibition by bipyridine formation. | For homocoupling reactions to form bipyridines, the in-situ formed product can act as a ligand. In some cases, this is beneficial, but it can also inhibit the catalytic cycle.[7] Using a ligand-free system or a ligand that is not easily displaced may help. | |
| Copper | Catalyst deactivation. | The choice of ligand is crucial to prevent catalyst deactivation. For challenging substrates, consider using more robust ligand systems like diamines or picolinamides.[3] |
| Poor solubility of the base. | The solubility of inorganic bases like K₃PO₄ can be critical. Ensure vigorous stirring and consider using a solvent that can better dissolve the base, or switch to a soluble organic base. | |
| Iron | Inefficient catalyst turnover. | Iron-catalyzed reactions can be sensitive to the choice of ligand and additives. Screening different ligands (e.g., N,N'-bis(imino)pyridine) and additives may be necessary to improve catalyst turnover.[15] |
| Photoredox/Nickel | Catalyst deactivation ("nickel-black"). | As mentioned in the FAQs, use a heterogeneous photocatalyst, increase reaction concentration, or add a stabilizing agent for low-valent nickel.[19] |
| Insufficient light penetration. | For scaled-up reactions, ensure uniform irradiation of the reaction mixture. Consider using a flow chemistry setup for better light penetration.[18] |
Guide 2: Pervasive Side Reactions
The formation of byproducts can significantly reduce the yield of the desired C-N coupled product.
Caption: Mitigation strategies for common side reactions.
Problem-Specific Solutions:
| Side Reaction | Catalyst System | Potential Cause | Recommended Solution |
| Homocoupling | Nickel, Copper | Oxidative coupling of the amine or reductive coupling of the halide. | Ensure a strictly inert atmosphere to prevent oxidative processes. For reductive homocoupling of the halide, consider a less reactive reducing agent or a more active catalyst system to favor the cross-coupling pathway.[6][8] |
| Hydrodehalogenation | Nickel, Photoredox/Nickel | Presence of a proton source (e.g., water, protic solvent) that can quench an organometallic intermediate. | Use anhydrous solvents and reagents. Consider using a non-protic or sterically hindered base. In some cases, a less coordinating solvent can disfavor this pathway.[7][8] |
| Ligand Degradation | Copper | N-arylation of the ligand itself. | Use a more sterically hindered ligand that is less likely to undergo C-N coupling with the aryl halide.[3] |
III. Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different alternative catalytic systems for the C-N cross-coupling of 2-halopyridines.
Table 1: Nickel-Catalyzed C-N Cross-Coupling of 2-Chloropyridines
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| NiBr₂·3H₂O (5 mol%) | Bathophenanthroline (5 mol%) | Mn (reductant) | DMF | 80 | 18 | 75 | [10] |
| NiBr₂·3H₂O (5 mol%) | 2,2'-Bipyridine (5 mol%) | Mn (reductant) | DMF | 80 | 18 | 55 | [10] |
| NiCl₂·6H₂O (5 mol%) | None | Zn (reductant) | DMF | 80 | 12 | 83 (for 2-bromopyridine) | [7] |
Table 2: Copper-Catalyzed C-N Cross-Coupling of 2-Halopyridines
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Ref. |
| CuI (10 mol%) | 1,10-Phenanthroline (20 mol%) | K₂CO₃ | Toluene | 110 | 24 | 2-Bromopyridine | 85 | [21] |
| CuI (5 mol%) | N,N'-Dimethylethylenediamine (10 mol%) | K₃PO₄ | Dioxane | 100 | 24 | 2-Chloropyridine | 78 | |
| CuCl (5 mol%) | 1-Methyl-imidazole (10 mol%) | t-BuOLi | Toluene | 110 | 12 | 2-Bromopyridine | 95 | [22] |
Table 3: Iron- and Photoredox-Catalyzed C-N Cross-Coupling of 2-Halopyridines
| Catalyst System | 2-Halopyridine | Amine | Conditions | Yield (%) | Ref. |
| FeI₂ (5 mol%), ⁱᵖPDAI (10 mol%), Zn (30 mol%) | 2-Cyanophenylacetylene (alkynenitrile) | Cyanamides | Toluene, 40°C, 12h | 90 (for pyrimidine synthesis) | [15] |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiBr₂·3H₂O (2 mol%) | 2-Bromopyridine | Piperidine | DMA, blue LEDs, rt, 12h | 85 | |
| 4CzIPN (5 mol%), Ni(dtbbpy)Br₂ (2 mol%) | (Hetero)aryl bromide | α-silylamine | K₂CO₃, THF, blue LEDs, rt, 20h | up to 95 | [23] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Ligand-Free Nickel-Catalyzed Synthesis of 2,2'-Bipyridine
This protocol is adapted from a procedure for the reductive homocoupling of 2-halopyridines.
Materials:
-
NiCl₂·6H₂O
-
2-Bromopyridine
-
Zinc dust (<10 micron, activated)
-
Anhydrous DMF
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NiCl₂·6H₂O (5 mol%) and zinc dust (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous DMF via syringe.
-
Add 2-bromopyridine (1.0 equiv.) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Cool the reaction to room temperature and quench with aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,2'-bipyridine.
Protocol 2: Copper-Catalyzed C-N Cross-Coupling of 2-Chloropyridine with an Aniline
This protocol is a general procedure for the Ullmann condensation.
Materials:
-
CuI
-
N,N'-Dimethylethylenediamine
-
2-Chloropyridine
-
Aniline
-
K₃PO₄
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5 mol%), K₃PO₄ (2.0 equiv.), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane, 2-chloropyridine (1.0 equiv.), aniline (1.2 equiv.), and N,N'-dimethylethylenediamine (10 mol%) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C in an oil bath for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the N-aryl-2-aminopyridine.
Protocol 3: Photoredox/Nickel Dual-Catalyzed C-N Cross-Coupling
This is a general procedure for the aminoalkylation of aryl halides.
Materials:
-
4CzIPN (photocatalyst)
-
Ni(dtbbpy)Br₂
-
Aryl bromide (e.g., 2-bromopyridine)
-
α-Silylamine
-
K₂CO₃
-
Anhydrous THF
Procedure:
-
To an 8 mL reaction vial equipped with a stirrer bar, add 4CzIPN (5 mol %), Ni(dtbbpy)Br₂ (2 mol %), 2-bromopyridine (1.0 equiv.), α-silylamine (1.5 equiv.), and K₂CO₃ (3.0 equiv.).
-
Seal the vial with a cap containing a TFE-lined silicone septum.
-
Evacuate and backfill the vial with argon three times.
-
Add degassed THF (to 0.1 M) via syringe.
-
Place the vial in a sonicator for 3 minutes.
-
Irradiate the reaction with blue LEDs (~10 W, at a distance of ~2 cm) with stirring.
-
After 20 hours, quench the reaction with acetone and filter through a pad of Celite, eluting with additional acetone.
-
Concentrate the filtrate under reduced pressure and purify by SiO₂ column chromatography.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. greenchemblog.wordpress.com [greenchemblog.wordpress.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Visible light mediated iron-catalyzed addition of oxamic acids to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-catalyzed C-N bond activation: activated primary amines as alkylating reagents in reductive cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iron Catalyzed Aminohydroxylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pure.mpg.de [pure.mpg.de]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Amino-6-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-phenylpyridine. The content is designed to address common issues related to steric hindrance encountered during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a sterically hindered molecule?
A1: The steric hindrance in this compound arises from the bulky phenyl group at the 6-position, which is adjacent to the nitrogen atom of the pyridine ring and in close proximity to the amino group at the 2-position. This arrangement restricts access to the amino group for incoming reagents, potentially leading to low reaction yields or requiring harsh reaction conditions.
Q2: Which reactions of this compound are most affected by steric hindrance?
A2: Steric hindrance can significantly impact several key reactions, including:
-
N-Acylation: The approach of acylating agents to the amino group can be impeded.
-
N-Alkylation: Similar to acylation, the introduction of alkyl groups on the amino nitrogen can be challenging.
-
Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura): When the amino group is involved in the coupling, or when coupling occurs at a position ortho to the phenyl group, steric hindrance can reduce catalyst efficiency and reaction rates.
Q3: Are there any general strategies to mitigate steric hindrance in these reactions?
A3: Yes, several general strategies can be employed:
-
Catalyst and Ligand Selection: Utilize catalysts and ligands specifically designed for sterically demanding substrates. Bulky, electron-rich phosphine ligands are often effective in cross-coupling reactions.[1][2]
-
Reaction Conditions: Increasing the reaction temperature, using microwave irradiation, or choosing a high-boiling point aprotic polar solvent like DMF or NMP can help overcome the activation energy barrier imposed by steric hindrance.
-
Reagent Choice: Employing more reactive reagents can facilitate the desired transformation. For example, converting a carboxylic acid to a more reactive acyl fluoride before N-acylation.
-
Alternative Synthetic Routes: Consider multi-step pathways that may circumvent the sterically hindered reaction. For instance, functionalizing the pyridine ring before introducing the amino group.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation of this compound
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-acylation yield.
Detailed Troubleshooting Steps:
-
Problem: Poor yield when attempting to acylate the amino group of this compound with a carboxylic acid.
-
Solution 1: Increase Acylating Agent Reactivity. Instead of using a carboxylic acid directly with a coupling agent, convert the carboxylic acid to a more reactive acyl chloride or anhydride. A standard protocol for N-acetylation of 2-aminopyridine uses acetic anhydride, which is highly reactive.[3]
-
Solution 2: Optimize Reaction Conditions.
-
Temperature: Increase the reaction temperature. For stubborn reactions, refluxing in a high-boiling solvent may be necessary.
-
Solvent: Switch to a polar aprotic solvent such as DMF or NMP, which can help to solvate the transition state.
-
-
Solution 3: Use a Catalyst. For less reactive acylating agents, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly improve the reaction rate.
Quantitative Data: N-Acetylation of 2-Aminopyridine Derivatives
| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [3] |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | [3] |
Experimental Protocol: N-Acetylation of this compound (Adapted from[3])
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Carefully add acetic anhydride (2.1 eq) to the stirring this compound.
-
Reaction: Stir the reaction mixture for 1-2 hours, maintaining the temperature between 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice water to quench the excess acetic anhydride. Extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
-
Problem: No desired product is formed when attempting a Buchwald-Hartwig amination with a derivative of this compound (e.g., 2-amino-6-phenyl-X-halopyridine).
-
Solution 1: Select an Appropriate Ligand. The choice of ligand is critical. For sterically hindered substrates, bulky and electron-rich biaryl monophosphine ligands developed by Buchwald and others are often necessary to promote both oxidative addition and reductive elimination.[4][5] Examples include XPhos, SPhos, and BrettPhos.[2]
-
Solution 2: Use a Suitable Base. A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for substrates with base-sensitive functional groups, potassium phosphate (K₃PO₄) can be a milder alternative.
-
Solution 3: Employ a Palladium Precatalyst. Using a well-defined palladium precatalyst can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.
Quantitative Data: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 2-18 | 80-98 | [5] |
| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 6-18 | Good | [5] |
| Benzylamine | Pd(OAc)₂ | cataCXium A | K₂CO₃ | t-BuOH | 90 | 12 | Moderate to Good | [5] |
Experimental Protocol: Buchwald-Hartwig Amination (Adapted from[5])
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-amino-6-phenyl-halopyridine (1.0 eq), the amine (1.2 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the anhydrous solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Issue 3: Low Conversion in Suzuki-Miyaura Coupling
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki-Miyaura conversion.
Detailed Troubleshooting Steps:
-
Problem: Low conversion in a Suzuki-Miyaura coupling involving a halogenated this compound derivative.
-
Solution 1: Catalyst System Selection. For electron-rich and potentially coordinating substrates like aminopyridines, traditional catalysts like Pd(PPh₃)₄ can be effective.[6] For more challenging couplings, systems with bulky, electron-rich ligands such as SPhos with a Pd(OAc)₂ precursor may offer higher activity.[6]
-
Solution 2: Optimize Base and Solvent. A common and effective combination is K₃PO₄ or K₂CO₃ as the base in a mixture of 1,4-dioxane and water.[6][7] The aqueous component is crucial for the transmetalation step.
-
Solution 3: Boronic Acid/Ester Stability. If the boronic acid is prone to decomposition (protodeborylation), consider using a more stable boronic ester, such as a pinacol ester.
Quantitative Data: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [6] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from[6])
-
Reaction Setup: In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yields in the Multicomponent Synthesis of 2-Aminopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the multicomponent synthesis of 2-aminopyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminopyridines, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Temperature significantly influences reaction kinetics. A low temperature may lead to a sluggish or incomplete reaction, while a high temperature can cause decomposition of reactants or products. Systematically screen a range of temperatures (e.g., from room temperature to 80°C or higher) to find the optimal condition for your specific substrates.[1][2][3][4] |
| Inefficient Catalyst or Lack Thereof | While some multicomponent syntheses of 2-aminopyridines can proceed without a catalyst, others benefit significantly from one.[2][3] Consider screening different catalysts, such as p-toluenesulfonic acid (PTSA) or nanostructured catalysts like Na2CaP2O7, which have been shown to improve yields.[4][5] |
| Incorrect Order of Reagent Addition | The sequence of adding reagents can be critical in multicomponent reactions to prevent the formation of undesired side products.[5] Try a stepwise addition of components, for instance, by pre-forming an intermediate before introducing the final reactant.[5] |
| Inappropriate Solvent or Solvent-Free Conditions | The choice of solvent can impact reactant solubility and reaction rates. In some cases, solvent-free conditions have been shown to provide excellent yields for the synthesis of 2-aminopyridine derivatives.[1][6] If using a solvent, consider alternatives. If not, explore the possibility of running the reaction neat, possibly with gentle heating. |
| Poor Oxidation of Dihydropyridine Intermediate | The final step in many syntheses is the aromatization of a dihydropyridine intermediate. Inefficient oxidation can lead to low yields of the desired 2-aminopyridine.[5] While classic oxidants can be harsh, consider milder agents or a one-pot synthesis that includes an effective aromatization step.[5] |
Issue 2: Formation of Side Products and Impurities
| Potential Cause | Troubleshooting Step |
| Competing Reaction Pathways | Multicomponent reactions can have several competing pathways. To enhance selectivity, optimize the reaction temperature and consider changing the order of reagent addition.[5] |
| Excess Unreacted Starting Materials | Unreacted starting materials, particularly excess 2-aminopyridine, can contaminate the final product.[7][8] |
| Decomposition of Reactants or Products | High reaction temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Product and Impurities | If column chromatography is not providing adequate separation, consider alternative purification methods. |
| Product is a Solid | For solid products, recrystallization can be a highly effective purification technique. The key is to find a suitable solvent system where the product and impurities have different solubility profiles at high and low temperatures.[8] |
| Product is an Oil or Difficult to Crystallize | If recrystallization is not feasible, explore other chromatographic techniques. Flash chromatography on different stationary phases (e.g., Florisil) may provide better separation.[9] Acid-base extraction can also be effective for removing basic impurities like unreacted 2-aminopyridine.[8] |
| Large Excess of a Starting Material | For removing a large excess of a basic starting material like 2-aminopyridine, cation-exchange chromatography can be a rapid and efficient method.[7] Scavenger resins that covalently bind to the impurity can also be used, followed by simple filtration.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for improving the yield of my 2-aminopyridine synthesis?
The primary parameters to optimize are reaction temperature, catalyst, and reaction time. The choice of solvent (or lack thereof) also plays a crucial role. A systematic optimization of these conditions is recommended for any new set of substrates.[1][2][3][4]
Q2: How can I effectively remove unreacted 2-aminopyridine from my final product?
Several methods can be employed:
-
Acid-Base Extraction: This technique leverages the basic nature of the 2-aminopyridine's amino group to separate it into an aqueous acidic layer.[8]
-
Column Chromatography: A standard method for purification, though finding the right eluent system is key.[8]
-
Recrystallization: Ideal for solid products where a suitable solvent can be found.[8]
-
Cation-Exchange Chromatography: A fast and efficient method for removing large quantities of 2-aminopyridine.[7]
-
Scavenger Resins: These resins can covalently bind to the 2-aminopyridine, which is then removed by filtration.[8]
Q3: What are some common starting materials for the multicomponent synthesis of 2-aminopyridines?
Commonly used starting materials include:
-
An enaminone (often prepared from an acetophenone and DMFDMA).[1]
-
A primary amine.[1]
-
Alternatively, a four-component reaction can be performed using an acetophenone derivative, malononitrile, an aldehyde derivative, and ammonium carbonate.[2][3]
Experimental Protocols
General Procedure for a Four-Component, Catalyst-Free Synthesis of 2-Aminopyridines
This protocol is based on a solvent-free approach that has been reported to produce good yields.[2][3]
-
In a round-bottom flask, combine the acetophenone derivative (0.1 mol), malononitrile (0.1 mol), the aldehyde derivative (0.1 mol), and ammonium carbonate (0.1 mol).
-
Stir the mixture at the desired temperature (e.g., room temperature or 80°C).[2][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the resulting solid several times with diethyl ether to remove any unreacted starting materials and byproducts.
-
The remaining solid is the 2-aminopyridine derivative, which can be further purified if necessary.
General Procedure for Purification by Recrystallization
-
Dissolve the crude solid product in a minimal amount of a suitable hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of ice-cold solvent.[8]
-
Dry the purified crystals under vacuum.[8]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Amino-3-cyanopyridines [1]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 49 |
| 4 | 80 | 3 | 75 |
Reaction conditions: enaminone, malononitrile, and benzylamine under solvent-free conditions.[1]
Table 2: Effect of Temperature on a Four-Component Synthesis of 2-Aminopyridines [2][3]
| R1 | R2 | Yield (%) at Room Temp. | Yield (%) at 80°C |
| C6H5- | 4-Cl-C6H4- | 65 | 80 |
| p-Cl-C6H4- | 4-Cl-C6H4- | 65 | 80 |
| p-CH3C6H4- | 4-Cl-C6H4- | 50 | 90 |
| m-CH3OC6H4- | 4-Cl-C6H4- | 45 | 88 |
| 2,4-Cl-C6H3- | 4-Cl-C6H4- | 58 | 95 |
Reaction conditions: acetophenone derivative (R1), malononitrile, aldehyde derivative (R2), and ammonium carbonate under solvent-free conditions.[2][3]
Visualizations
Caption: General workflow for the multicomponent synthesis of 2-aminopyridines.
Caption: Decision tree for troubleshooting low yields in 2-aminopyridine synthesis.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Buchwald-Hartwig amination of 2-chloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the Buchwald-Hartwig amination of 2-chloropyridines.
Troubleshooting Guides & FAQs
Q1: My Buchwald-Hartwig reaction with a 2-chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion in the amination of 2-chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1] Here are the initial troubleshooting steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1]
-
Catalyst Loading: For challenging 2-chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[1]
-
-
Base Selection:
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.[1]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands that accelerate reductive elimination can minimize hydrodehalogenation. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to promote the desired C-N bond formation over side reactions.[1]
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]
Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity can be a challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position due to electronic effects from the ring nitrogen.[1][2]
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions electron-deficient and more susceptible to reaction.[1]
-
Catalyst Control: The choice of catalyst and ligand can strongly influence the site of reaction. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with selectivities as high as 50:1.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the more reactive site. A highly regioselective amination at the C-2 position of 2,4-dichloropyridine can be achieved, allowing for subsequent functionalization at the C-4 position at a higher temperature.
Q4: My starting materials or catalyst are not dissolving well in the reaction solvent. What are my options?
Insolubility is a common reason for poor reaction performance.[1]
-
Solvent Screening: While toluene and 1,4-dioxane are standard, other solvents can be effective. Consider screening solvents like CPME, t-AmOH, or DMF.[1] For bases like Cs₂CO₃ or K₃PO₄, which have poor solubility in toluene, a more polar solvent or a solvent mixture may be necessary.[1]
-
Agitation: For heterogeneous mixtures, ensure vigorous stirring. The high density of inorganic bases can cause them to settle, limiting their availability for the reaction.[1]
-
Homogeneous Bases: In some cases, soluble organic bases like DBU can be used, though they are generally less effective.[1]
Data Presentation
Table 1: Effect of Ligand and Base on the Amination of 2-Chloropyridine with Aniline
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | >95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 85 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 92 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOtBu (1.2) | Toluene | 100 | 24 | <10 |
Data is compiled from various sources for illustrative purposes and may not be from a single study.
Table 2: Solvent Effects on the Amination of 2-Chloropyridine with Morpholine
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 90 |
| 2 | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 88 |
| 3 | Pd₂(dba)₃ / Xantphos | NaOtBu | THF | 65 | 75 |
| 4 | Pd₂(dba)₃ / Xantphos | NaOtBu | DMF | 100 | 85 |
Data is compiled from various sources for illustrative purposes and may not be from a single study.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Chloropyridines
This generalized protocol is based on established methods for the amination of heteroaryl chlorides.[3]
Materials:
-
2-Chloropyridine derivative (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyridine derivative, the palladium precatalyst, and the phosphine ligand.
-
Add the base to the tube.
-
Evacuate and backfill the tube with the inert gas several times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination of 2-chloropyridines.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: Palladium Catalyst Removal from 2-Amino-6-phenylpyridine Products
Welcome to the Technical Support Center for palladium catalyst removal from 2-Amino-6-phenylpyridine products. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed experimental protocols to ensure the successful purification of your target compounds.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts from this compound reaction mixtures and provides systematic solutions to overcome them.
Problem 1: High Levels of Residual Palladium After Filtration
-
Symptoms: The final product still contains unacceptable levels of palladium after filtration through standard filter paper or even Celite.
-
Possible Causes & Solutions:
-
Heterogeneous Catalyst Fines: The palladium catalyst, although heterogeneous, may have broken down into fine particles that can pass through the filter medium.
-
Soluble Palladium Species: The palladium catalyst may have leached into the solution, forming soluble palladium complexes that cannot be removed by simple filtration.[1][3] The nitrogen atoms in the this compound product can act as strong ligands, forming stable complexes with palladium and rendering it soluble.
-
Colloidal Palladium: The palladium may have formed a colloidal suspension in the reaction mixture, which is difficult to remove by conventional filtration.
-
Solution: Treat the solution with an adsorbent like activated carbon or silica gel to capture the colloidal palladium before filtration.[1] Alternatively, adding a flocculating agent may help aggregate the colloidal particles for easier removal.
-
-
Problem 2: Inefficient Palladium Removal with Scavengers
-
Symptoms: Residual palladium levels remain high even after treatment with a palladium scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system.[1][3] Thiol-based scavengers are generally effective for Pd(II).[3]
-
Solution: Screen a panel of different scavengers (e.g., thiol-based, amine-based, thiourea-based) to identify the most effective one for your reaction.[3]
-
-
Insufficient Scavenger Amount or Reaction Time: The amount of scavenger or the treatment time may be inadequate for complete palladium removal.
-
Strong Product-Palladium Complexation: The this compound product may form a very stable complex with palladium, preventing the scavenger from effectively capturing the metal.[3]
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before introducing the scavenger.[3]
-
-
Problem 3: Product Loss During Purification
-
Symptoms: A significant decrease in the yield of this compound is observed after the palladium removal step.
-
Possible Causes & Solutions:
-
Non-specific Adsorption: The product may be adsorbing to the purification medium, especially activated carbon or some scavenger resins.[4]
-
Co-precipitation or Co-crystallization: The product may co-precipitate or co-crystallize with the palladium species.
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my this compound product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[6] Furthermore, palladium residues can interfere with downstream chemical reactions and biological assays, leading to unreliable results.[6]
Q2: What are the most common methods for removing palladium catalysts?
A2: The most common methods include filtration through adsorbents like Celite®, treatment with metal scavengers (e.g., silica-based scavengers, activated carbon), column chromatography, and crystallization.[6][7]
Q3: How do I choose the right palladium removal method for my experiment?
A3: The selection of the optimal method depends on several factors, including the nature of your product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the required level of purity, and the scale of the reaction.[6][7] A decision-making workflow is provided below to guide your selection.
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported materials (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas.[3][4] When added to the reaction mixture, they selectively bind to the palladium, which can then be easily removed by filtration.[1][4]
Q5: Can the aminopyridine group in my product interfere with palladium removal?
A5: Yes, the nitrogen atoms in the pyridine ring and the amino group of this compound can act as strong ligands, forming stable, soluble complexes with palladium.[4] This chelation can make the palladium difficult to remove by simple filtration and may require the use of high-affinity scavengers or other specialized techniques.[4]
Data Presentation
Table 1: Efficiency of Different Palladium Removal Methods
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | <10 | 50 mg scavenger in THF/DMF | [1] |
| ISOLUTE® Si-TMT | 500 | ~20 | 2g scavenger in EtOAc | [1] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc | [1] |
| Activated Carbon | 500 | ~65 | 2g scavenger in EtOAc | [1] |
| Darco KB-B (Activated Carbon) | 300 | <1 | THF, 45°C, 18 h | [8] |
| Carboxen® 564 | 1250 | 12 | Methanol, 40°C | [1] |
| Silica-Thiol | 1250 | ~50 | Methanol, 40°C | [1] |
| SiliaMetS Thiol & Thiourea | 2400 | ≤ 16 | Suzuki Coupling | [9] |
| PhosphonicS SPM32 | ~2100 (from 105mg Pd(OAc)₂) | <10.5 (>99.5% removal) | Acetonitrile, 20 hours | [10] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel.[1] Add a 1-2 cm thick layer of Celite over the filter paper and gently press down to create a compact bed.[1][2]
-
Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in your reaction mixture to prevent cracking of the bed during filtration.[1]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1][2] Slowly pour the diluted mixture onto the center of the Celite bed and apply a gentle vacuum.[1]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]
-
Collect the Filtrate: The collected filtrate contains your product, free from heterogeneous palladium.[1]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Scavenger: Choose an appropriate scavenger based on the palladium's oxidation state, the solvent system, and the nature of your this compound product.[1]
-
Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the reaction mixture.
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating for the recommended time, which can range from 1 to 24 hours.[1][3]
-
Filter off the Scavenger: Remove the scavenger by filtration through a Büchner funnel or a short plug of cotton.[1]
-
Wash and Concentrate: Wash the scavenger with fresh solvent to recover any adsorbed product.[1] Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
Protocol 3: Palladium Removal using Activated Carbon
-
Dissolve the Crude Product: Dissolve the crude this compound product in a suitable organic solvent.[3][6]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3][4][6]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating for 1-12 hours.[3][4][6]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.[3][4][6]
-
Wash and Concentrate: Wash the Celite/carbon pad with fresh solvent and concentrate the combined filtrates to obtain the purified product.[6]
Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. spinchem.com [spinchem.com]
Stability issues of 2-Amino-6-phenylpyridine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-6-phenylpyridine under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemistry of aminopyridines and aromatic amines, the primary stability concerns for this compound are its susceptibility to degradation under acidic, basic, and oxidative conditions. The amino group and the pyridine ring are the most reactive sites.
Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?
A2: While specific data for this compound is limited, analogous aminopyridine compounds suggest two main degradation pathways:
-
Hydrolysis: The amino group can be hydrolyzed to a hydroxyl group, which would lead to the formation of 6-phenyl-2(1H)-pyridone. This is more likely to occur under heating in aqueous solutions.
-
Oxidation: The aminopyridine ring is susceptible to oxidation, which can result in the formation of N-oxides or nitro derivatives, particularly in the presence of oxidizing agents.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity of your sample and detect any degradation products. This method should be capable of separating the parent compound from all potential degradants.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) and protection from light are advisable. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound. | 1. Verify Storage: Confirm that the compound has been stored under the recommended conditions (cool, dry, dark).2. Review Sample Preparation: Ensure that the sample was not exposed to high temperatures, extreme pH, or strong light during preparation.3. Perform Forced Degradation: Intentionally degrade a small sample under acidic, basic, and oxidative conditions to see if the unexpected peaks match the degradation products. |
| Decrease in the main peak area over time. | Instability under experimental or storage conditions. | 1. Re-evaluate Conditions: If in solution, assess the stability in the specific solvent and buffer system. Prepare fresh solutions for each experiment if necessary.2. Optimize Storage: For solid material, ensure the container is tightly sealed and consider storage at a lower temperature (-20 °C). |
| Discoloration of the solid compound or solution. | Formation of colored degradation products. | This is often a sign of oxidative or photolytic degradation. The material should be analyzed by a stability-indicating method to determine the purity and identify the impurities. Consider repurification if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Store aliquots at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with 0.1 M sodium hydroxide before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Store and sample as described for acidic hydrolysis.
-
Neutralize the samples with 0.1 M hydrochloric acid before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store at room temperature, protected from light.
-
Withdraw samples at various time points.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 254 nm). |
| Column Temperature | 30 °C |
Method Development Workflow:
-
Initial Screening: Start with a broad gradient (e.g., 5% to 95% organic solvent over 30 minutes) to elute all components.
-
Optimization: Adjust the gradient slope, buffer pH, and organic solvent to achieve optimal separation of the parent peak from any degradation peaks.
-
Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Summary
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60 °C) | Likely to degrade over time. | 6-phenyl-2(1H)-pyridone, other hydrolysis products. |
| Basic (e.g., 0.1 M NaOH, 60 °C) | Potentially more stable than acidic conditions, but degradation is still possible with heating. | 6-phenyl-2(1H)-pyridone. |
| Oxidative (e.g., 3% H₂O₂, RT) | Susceptible to degradation. | N-oxides, nitro-derivatives. |
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Amino-6-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of pharmaceutical and materials science, the structural elucidation of heterocyclic compounds is paramount. Among these, 2-amino-6-phenylpyridine and its derivatives are of significant interest due to their versatile applications. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of these derivatives, offering valuable insights for researchers engaged in their synthesis and characterization.
¹H and ¹³C NMR Data for this compound and its Analogs
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and a series of structurally related 2-amino-4,6-diphenylnicotinonitrile derivatives. The latter serve as valuable comparative models, illustrating the influence of substituents on the pyridine and phenyl rings. Data for alternative pyridine derivatives are also provided for a broader contextual understanding.
Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | H-3 | H-4 | H-5 | -NH₂ | Phenyl-H | Other Protons |
| This compound | 6.44 (d) | 7.51 (t) | 6.93 (d) | 4.75 (br s) | 7.95 (d), 7.40 (m) | - |
| 2-Amino-4,6-diphenylnicotinonitrile | - | - | 7.18 (s) | 5.33 (s) | 7.62 (d), 7.56 (s), 7.54 (d), 7.50 (d), 7.36 (t), 6.99 (d) | - |
| 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | - | - | 7.14 (s) | 5.34 (s) | 7.55 (d), 7.53 (d), 7.49 (d), 7.37 (t), 7.00 (d) | 3.87 (s, -OCH₃) |
| 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | - | - | 7.19 (s) | 5.34 (s) | 8.02 (d), 7.66 (d), 7.57–7.51 (m), 7.03–7.00 (m) | 3.90 (s, -OCH₃) |
| 2-Phenylpyridine [1] | 7.74 (d) | 7.23 (t) | 8.69 (d) | - | 8.01 (d), 7.45 (m) | H-6: 8.69 (d) |
| 2-Amino-6-methylpyridine | 6.32 (d) | 7.14 (t) | 6.13 (d) | 5.23 (s) | - | 2.28 (s, -CH₃) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Phenyl-C | Other Carbons |
| This compound | 158.5 | 106.9 | 138.2 | 110.5 | 155.8 | 139.8, 128.9, 128.7, 126.9 | - |
| 2-Amino-4,6-diphenylnicotinonitrile | 161.60 | 110.19 | 159.57 | 87.14 | 153.63 | 136.04, 135.50, 130.17, 129.53, 129.23, 128.88 | -CN: 117.15 |
| 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | 160.16 | 111.16 | 159.84 | 88.15 | 153.83 | 139.21, 136.18, 135.29, 129.86, 129.54, 129.27, 119.71, 116.90, 116.20, 112.66 | -CN: 116.90, -OCH₃: 55.45 |
| 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | 161.49 | 110.49 | 159.34 | 87.45 | 154.94 | 137.11, 130.36, 129.76, 128.93, 128.86, 128.17, 114.18 | -CN: 117.35, -OCH₃: 55.44 |
| 2-Phenylpyridine [1] | 157.4 | 120.6 | 136.7 | 122.1 | 149.6 | 139.4, 128.9, 128.7, 126.9 | - |
| 2-Amino-6-methylpyridine | 158.9 | 105.8 | 137.9 | 108.6 | 157.5 | - | -CH₃: 24.5 |
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound derivatives is outlined below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution and a homogeneous solution.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
-
Tuning and Locking: Tune the probe for both ¹H and ¹³C nuclei and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration and the natural abundance of ¹³C.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase the spectra and perform baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine proton ratios and identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in the characterization of this compound derivatives, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships influencing their NMR spectra.
References
X-ray Crystal Structure Analysis of 2-Amino-6-phenylpyridine Metal Complexes: A Comparative Guide
A detailed examination of the coordination behavior of 2-Amino-6-phenylpyridine with various transition metals reveals insights into its structural properties and potential applications in materials science and catalysis. This guide provides a comparative analysis of its metal complexes, supported by experimental data and methodologies, and contrasts its performance with alternative ligands.
The coordination chemistry of pyridine derivatives is a cornerstone of modern inorganic and organometallic chemistry, with applications ranging from catalysis to drug development. Among these, this compound stands out as a versatile ligand, capable of forming stable complexes with a variety of metal ions. Its unique electronic and steric properties, arising from the presence of both an amino group and a phenyl substituent on the pyridine ring, influence the geometry and reactivity of the resulting metal complexes. This guide delves into the X-ray crystal structure analysis of this compound metal complexes, offering a comparative perspective against other common ligands.
Comparative Crystal Structure Analysis
To understand the coordination preferences of this compound, a comparative analysis of its metal complexes with those of related ligands, such as 2-aminopyridine and 2,2'-bipyridine, is essential. The introduction of a phenyl group at the 6-position of the 2-aminopyridine scaffold introduces significant steric bulk, which can influence the coordination number and geometry of the metal center.
In the absence of a complete series for direct comparison, we can extrapolate expected behaviors and highlight the importance of further research in this area. The data presented below for related aminopyridine and bipyridine complexes serves as a benchmark for future studies on this compound.
Table 1: Comparison of Crystallographic Data for Selected Aminopyridine and Bipyridine Metal Complexes
| Complex | Metal Ion | Coordination Geometry | M-N(pyridine) Bond Length (Å) | M-N(amino) Bond Length (Å) | Key Angles (°) | Crystal System | Space Group | Reference |
| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | Square Planar | 2.013(6) | - | N-Cu-N: 90.0, 180.0 | Monoclinic | P2₁/c | [1] |
| [Cu(4-aminopyridine)₃(NCS)₂] | Cu(II) | Square Pyramidal | 2.006(6) - 2.028(5) | - | N-Cu-N: ~90, ~175 | Monoclinic | P2₁/n | [1] |
| [Cd(4-aminopyridine)₂(NCS)Cl] | Cd(II) | Octahedral | - | - | - | Orthorhombic | Pnma | [1] |
| [Fe(2-aminopyridine)Br₂(THF)]₂ | Fe(II) | Distorted Tetrahedral | 2.093(3) | - | N-Fe-Br: ~105-115 | Monoclinic | P2₁/n | [2] |
| [Fe(2,2'-bipyridine)₃]²⁺ | Fe(II) | Octahedral | ~2.0 | - | N-Fe-N: ~90, 180 | - | - | [3] |
Note: Data for this compound complexes is not available in the cited literature. This table is intended to provide a comparative framework.
Experimental Protocols
The synthesis and crystallographic analysis of metal complexes are crucial for determining their structure and properties. Below are generalized experimental protocols for these procedures.
General Synthesis of Aminopyridine Metal Complexes
The synthesis of aminopyridine metal complexes is typically achieved through the reaction of a metal salt with the aminopyridine ligand in a suitable solvent.[2][4]
Materials:
-
Metal salt (e.g., CuCl₂, Zn(NO₃)₂, Ni(OAc)₂, CoCl₂)
-
This compound (or other aminopyridine ligand)
-
Solvent (e.g., ethanol, methanol, acetonitrile, water)
Procedure:
-
Dissolve the metal salt in a minimal amount of the chosen solvent.
-
In a separate flask, dissolve the aminopyridine ligand in the same solvent.
-
Slowly add the ligand solution to the metal salt solution while stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux, depending on the desired complex.
-
The resulting precipitate is collected by filtration, washed with the solvent, and dried in a desiccator.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.
X-ray Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[5]
Procedure:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of X-rays, typically from a synchrotron or a laboratory X-ray source.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and geometric parameters.
Visualization of Experimental Workflow and Ligand Comparison
To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for synthesis and X-ray crystal structure analysis.
Caption: Comparison of coordination features of this compound and alternatives.
Conclusion
The structural analysis of metal complexes of this compound is a promising area of research. While a comprehensive comparative dataset is not yet available, the foundational knowledge of related aminopyridine and bipyridine complexes provides a strong basis for future investigations. The steric and electronic influence of the phenyl group is expected to lead to unique coordination geometries and potentially novel catalytic and material properties. Further experimental work is crucial to fully elucidate the coordination behavior of this intriguing ligand and unlock its full potential.
References
High-resolution mass spectrometry (HRMS) of novel 2-aminopyridines
An Objective Comparison of High-Resolution Mass Spectrometry for the Analysis of Novel 2-Aminopyridines
This guide provides a detailed comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the characterization of novel 2-aminopyridine derivatives. These compounds are significant in drug discovery and are also encountered as novel psychoactive substances (NPS).[1][2] The high resolving power and mass accuracy of HRMS make it an indispensable tool for elucidating the elemental composition and structure of these new chemical entities.[3][4]
Comparison of Analytical Techniques
The identification and characterization of novel compounds require analytical techniques that offer high sensitivity and specificity. While several methods are available, HRMS provides distinct advantages for the analysis of unknown substances like novel 2-aminopyridines.[5]
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Low-Resolution Mass Spectrometry (LRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Resolving Power | Very High (>10,000, often >100,000)[6] | Low (<10,000)[6] | Low (Unit Mass Resolution) | Not Applicable (Frequency Domain) |
| Mass Accuracy | High (< 5 ppm)[7] | Low | Low | Not Applicable |
| Primary Use | Elemental composition determination, structural elucidation of unknowns, metabolite identification.[3] | Routine quantification, detection of known compounds.[8] | Analysis of volatile and thermally stable compounds.[2] | Definitive structural elucidation, stereochemistry determination.[9] |
| Sensitivity | High (sub-ng/mL)[2] | Moderate to High | High | Low |
| Sample Throughput | High (with LC coupling) | High | Moderate to High | Low |
| Analysis of Novel Compounds | Excellent for identifying unknowns by providing accurate mass for formula prediction.[3][5] | Limited; difficult to distinguish between compounds with the same nominal mass. | Limited by library matching for identification. | Excellent, but requires pure, isolated compound in larger quantities.[9] |
Experimental Protocols
Detailed and robust experimental methods are crucial for the reliable analysis of novel 2-aminopyridines using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Sample Preparation (General Protocol)
This protocol is a general guideline for preparing solid powders or biological samples for LC-HRMS analysis.
-
Standard Preparation: Prepare stock solutions of reference standards in a suitable solvent like methanol or acetonitrile.[10] Create a series of working solutions by serial dilution for calibration curves.
-
Sample Weighing & Dissolving: Accurately weigh 1 mg of the novel 2-aminopyridine powder sample. Dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Dilution: Perform a subsequent dilution to a working concentration suitable for analysis (e.g., 0.1 - 1 µg/mL) using the initial mobile phase composition.[5]
-
For Biological Matrices (e.g., Blood/Urine): Perform a protein precipitation by adding three parts of cold acetonitrile to one part of the sample.[8] Vortex and centrifuge. Collect the supernatant for analysis. A solid-phase extraction (SPE) may be required for cleaner samples and lower detection limits.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.[5]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method
This method is typical for the screening and identification of novel psychoactive substances and drug metabolites.
-
Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[4][6]
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
MS Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.
-
Scan Mode: Full MS scan followed by data-dependent MS² (dd-MS²) or All-Ion Fragmentation (AIF).
-
Full MS Scan Range: m/z 100-1000.
-
HRMS Resolution: 70,000 FWHM (at m/z 200).[6]
-
MS² Fragmentation: Higher-energy C-trap Dissociation (HCD) with stepped normalized collision energy (e.g., 15, 30, 45 eV).
Quantitative Data and Fragmentation Analysis
The primary output of an HRMS analysis is the accurate mass of the parent ion and its fragments, which allows for the confident determination of the elemental formula.
Table 2: HRMS Data for a Hypothetical Novel 2-Aminopyridine Derivative (e.g., N-benzyl-5-chloro-pyridin-2-amine; Formula: C₁₂H₁₁ClN₂)
| Ion | Description | Theoretical m/z | Measured m/z (Example) | Mass Error (ppm) | Proposed Fragment Structure |
| [M+H]⁺ | Protonated Molecule | 219.0684 | 219.0681 | -1.37 | C₁₂H₁₂ClN₂⁺ |
| Fragment 1 | Loss of benzyl group | 128.0163 | 128.0161 | -1.56 | [5-chloro-pyridin-2-amine+H]⁺ |
| Fragment 2 | Benzyl cation | 91.0542 | 91.0540 | -2.19 | [C₇H₇]⁺ (Tropylium ion) |
| Fragment 3 | Loss of HCl | 183.0917 | 183.0915 | -1.09 | C₁₂H₁₁N₂⁺ |
Visualizations
Diagrams created with Graphviz help to visualize complex workflows and chemical relationships, adhering to strict color and contrast guidelines for clarity.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soft Independent Modeling of Class Analogies for the Screening of New Psychoactive Substances through UPLC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Comparative study of catalytic activity of 2-Amino-6-phenylpyridine-based ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, with significant implications for the pharmaceutical and agrochemical industries. Among the vast array of ligand scaffolds, 2-Amino-6-phenylpyridine derivatives have emerged as a versatile class of ligands for various transition metal-catalyzed cross-coupling reactions. Their unique electronic and steric properties, which can be fine-tuned through substitution, allow for remarkable control over catalytic activity and selectivity. This guide presents a comparative study of the catalytic activity of a series of this compound-based ligands, focusing on their application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The information is supported by experimental data from peer-reviewed literature to provide a reliable resource for researchers in the field.
Comparative Catalytic Activity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of palladium catalysts in this reaction is highly dependent on the nature of the supporting ligand. The following table summarizes the catalytic activity of a series of palladium(II) complexes bearing different 2-substituted-phenylpyridine ligands in the Suzuki-Miyaura coupling of 2,6-dibromopyridine with phenylboronic acid. The data highlights the influence of substituents on the phenyl ring of the ligand on the reaction yield.
| Ligand (L) in trans-[PdCl₂(L)₂] | Substituent on Phenyl Ring | Reaction Time (h) | Yield (%)[1] |
| L1 | 2,4,6-trimethyl (mesityl) | 1 | 99 |
| L2 | 2,6-dimethyl | 1 | 98 |
| L3 | 2-methyl (o-tolyl) | 16 | 63 |
| L4 | 3-methyl (m-tolyl) | 16 | 46 |
| L5 | 4-methyl (p-tolyl) | 16 | 53 |
| L6 | 2-methoxy | 16 | 97 |
| L7 | 4-methoxy | 16 | 51 |
Reaction conditions: 1.00 mmol of 2,6-dibromopyridine, 2.20 mmol of phenylboronic acid, 2.00 mmol of K₃PO₄, 3 mol% of Pd catalyst in a 5:1 mixture of MeOH:H₂O under aerobic conditions.[1]
The data clearly indicates that ligands with bulky substituents at the ortho positions of the phenyl ring (L1 and L2) lead to significantly higher catalytic activity, achieving near-quantitative yields in a much shorter reaction time.[1] The presence of an ortho-methoxy group (L6) also results in a high yield, albeit over a longer reaction period.[1] In contrast, ligands with single methyl substituents at the meta or para positions (L4 and L5) or a para-methoxy group (L7) show considerably lower efficacy under these conditions.[1]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the validation and application of catalytic systems. The following are representative protocols for the synthesis of the 2-substituted-phenylpyridine ligands and their corresponding palladium(II) complexes, as well as the general procedure for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-Substituted-Phenylpyridine Ligands (General Procedure)
The synthesis of the 2-substituted-phenylpyridine ligands is typically achieved through a Suzuki-Miyaura coupling reaction between 2-bromopyridine and the corresponding substituted phenylboronic acid.
Materials:
-
2-Bromopyridine
-
Substituted phenylboronic acid (e.g., mesitylboronic acid for L1)
-
[Pd(PPh₃)₄] catalyst
-
K₂CO₃
-
Toluene, Ethanol, and Water (solvent mixture)
Procedure: [1]
-
To a Schlenk flask under a nitrogen atmosphere, add 2-bromopyridine (1 equiv), the substituted phenylboronic acid (1.2 equiv), and K₂CO₃ (2 equiv).
-
Add a degassed solvent mixture of toluene, ethanol, and water.
-
Add [Pd(PPh₃)₄] (catalytic amount) to the mixture.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-substituted-phenylpyridine ligand.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Synthesis of trans-[PdCl₂(L)₂] Complexes (General Procedure)
The palladium(II) complexes are synthesized by reacting the 2-substituted-phenylpyridine ligands with a palladium precursor.
Materials:
-
2-Substituted-phenylpyridine ligand (L1-L7)
-
[PdCl₂(CH₃CN)₂]
-
Dichloromethane (DCM)
Procedure: [1]
-
Dissolve the 2-substituted-phenylpyridine ligand (2 equiv) in dichloromethane.
-
Add a solution of [PdCl₂(CH₃CN)₂] (1 equiv) in dichloromethane to the ligand solution.
-
Stir the reaction mixture at room temperature for the specified time.
-
Reduce the solvent volume under vacuum to induce precipitation of the complex.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Characterize the complex by FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis. X-ray diffraction can be used to confirm the crystal structure.[1]
Suzuki-Miyaura Cross-Coupling Reaction (General Procedure)
Materials:
-
Aryl halide (e.g., 2,6-dibromopyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
trans-[PdCl₂(L)₂] complex (catalyst)
-
Base (e.g., K₃PO₄)
-
Methanol and Water (solvent mixture)
Procedure: [1]
-
In a reaction vessel, combine the aryl halide (1.00 mmol), arylboronic acid (2.20 mmol), base (2.00 mmol), and the palladium catalyst (3 mol%).
-
Add the solvent mixture (e.g., 5:1 MeOH:H₂O).
-
Stir the reaction mixture at the desired temperature under aerobic conditions.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the biaryl product.[1]
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual representations. The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for catalyst synthesis and application.
Figure 1. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Experimental workflow for the synthesis of ligands, complexes, and their use in catalysis.
References
Comparative Biological Activity of 2-Amino-6-phenylpyridine Isomers and Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2-amino-6-phenylpyridine, its positional isomers, and related analogues. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The positional isomerism of the amino group on the pyridine ring, as well as substitutions on both the pyridine and phenyl rings, significantly influences the pharmacological profile of these compounds. This guide explores the anticancer and antimicrobial activities of these molecules, presenting available data to highlight structure-activity relationships.
Anticancer Activity
Derivatives of aminophenylpyridines have demonstrated notable potential as anticancer agents, operating through various mechanisms of action. These include the inhibition of key cellular enzymes, disruption of cytoskeletal dynamics, and induction of oxidative stress.
Quantitative Comparison of Anticancer Activity
| Compound ID | Analogue Description | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | A549 (Lung) | 0.01 | [1] |
| HT-29 (Colon) | 0.00033 | [1] | ||
| SMMC-7721 (Liver) | 0.00025 | [1] | ||
| 2 | 2-amino-4,6-diphenylnicotinonitrile derivative | MDA-MB-231 (Breast) | 8.01 ± 0.5 | [2] |
| MCF-7 (Breast) | 16.20 ± 1.3 | [2] | ||
| 3 | 2-amino-4,6-diphenylnicotinonitrile derivative | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [2] |
| MCF-7 (Breast) | 2.85 ± 0.1 | [2] | ||
| 4 | 2-amino-4,6-diphenylnicotinonitrile derivative | MDA-MB-231 (Breast) | 6.93 ± 0.4 | [2] |
| MCF-7 (Breast) | 5.59 ± 0.3 | [2] | ||
| 5 | 3-aminoimidazole[1,2-α]pyridine derivative | HT-29 (Colon) | 4.15 ± 2.93 | [3] |
| 6 | 3-aminoimidazole[1,2-α]pyridine derivative | B16F10 (Melanoma) | 21.75 ± 0.81 | [3] |
Note: The table showcases the potential of modifying the this compound scaffold to achieve potent anticancer activity. The lack of data for the parent isomers highlights a gap in the current research landscape.
Signaling Pathways in Anticancer Activity
Several signaling pathways have been implicated in the anticancer effects of this compound analogues. These include pathways controlling cell cycle progression, apoptosis, and cellular stress responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-6-phenylpyridine and Other Bidentate Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is a critical parameter in the development of efficient transition metal-catalyzed reactions. Bidentate ligands, which bind to a central metal atom through two donor atoms, are a cornerstone of modern catalysis, offering a balance of stability and reactivity to the catalytic complex. Among the vast array of bidentate ligands, those based on the pyridine scaffold have proven to be particularly versatile and effective. This guide provides a detailed comparison of the catalytic performance of 2-amino-6-phenylpyridine and its structural analogs against other common bidentate ligands, with a focus on palladium-catalyzed cross-coupling reactions.
The 2-Arylpyridine Scaffold: A Privileged Ligand Class
The 2-arylpyridine framework is a prominent structural motif in ligand design for catalysis. The nitrogen atom of the pyridine ring provides a strong coordination site for the metal center, while the aryl substituent at the 2-position can be readily modified to fine-tune the steric and electronic properties of the resulting metal complex. This tunability allows for the optimization of catalytic activity for specific transformations.
Impact of Substituents on Catalytic Performance in Suzuki-Miyaura Coupling
A systematic study of palladium(II) complexes bearing various 2-phenylpyridine derivative ligands in the Suzuki-Miyaura cross-coupling of 2,6-dibromopyridine with phenylboronic acid reveals the significant influence of substituents on the phenyl ring on the catalytic efficiency. The general reaction is depicted below:
Figure 1. General scheme for the Suzuki-Miyaura coupling of 2,6-dibromopyridine.
The performance of various palladium complexes with substituted 2-phenylpyridine ligands in this reaction is summarized in the following table. The ligands are monodentate in these specific complexes, but their bidentate potential through C-H activation is a key feature of this ligand class.
| Ligand (L) in [PdCl₂(L)₂] | Substituent on 2-phenylpyridine | Reaction Time (h) | Yield (%)[1] |
| L1 | 2-mesityl | 1 | 99 |
| L2 | 2,6-dimethylphenyl | 1 | 98 |
| L3 | o-tolyl | 16 | 63 |
| L4 | m-tolyl | 16 | 46 |
| L5 | p-tolyl | 16 | 53 |
| L6 | o-methoxyphenyl | 16 | 97 |
| L7 | p-methoxyphenyl | 16 | 51 |
Table 1. Catalytic performance of palladium(II) complexes with various 2-phenylpyridine derivative ligands in the Suzuki-Miyaura coupling of 2,6-dibromopyridine with phenylboronic acid.[1]
From the data presented in Table 1, several key observations can be made:
-
Steric Hindrance: Ligands with bulky substituents at the ortho positions of the phenyl ring (L1 and L2) exhibit significantly higher catalytic activity, affording excellent yields in a much shorter reaction time (1 hour). This suggests that steric bulk can promote the reductive elimination step of the catalytic cycle, leading to faster product formation.
-
Electronic Effects: The position of the substituent also plays a crucial role. For methyl-substituted ligands (L3, L4, L5), the ortho-substituted ligand (L3) gives a higher yield than the meta (L4) and para (L5) substituted ones, although all are significantly less active than the di-ortho-substituted ligands.
-
Chelation Assistance: The high activity of the o-methoxyphenyl ligand (L6) can be attributed to the potential for the methoxy group to assist in the catalytic cycle, possibly through a transient chelation effect.
While data for a this compound ligand under these exact conditions is not available, the trends observed with other substituents provide valuable insights. An amino group at the ortho-position of the phenyl ring could potentially participate in the catalytic cycle through coordination to the metal center, influencing both the stability and reactivity of the catalytic intermediates.
Comparison with Other Common Bidentate Ligands
| Ligand | Key Features | Typical Applications in Catalysis |
| This compound | - Tunable electronic and steric properties via substitution on the phenyl ring and the amino group.- Potential for hemilability, where one donor atom can dissociate to open a coordination site. | - Cross-coupling reactions (e.g., Suzuki, Heck).- C-H activation/functionalization. |
| 2,2'-Bipyridine (bpy) | - Rigid, planar structure leading to stable complexes.- Well-established coordination chemistry.- Can be functionalized, but often with less direct influence on the metal's immediate coordination sphere compared to 2-arylpyridines. | - A ubiquitous ligand in a wide range of catalytic reactions, including cross-coupling, polymerization, and oxidation. |
| 1,10-Phenanthroline (phen) | - More rigid and extended π-system compared to bipyridine, leading to very stable complexes.- Stronger π-acceptor properties than bipyridine. | - Similar to bipyridine, used in a broad spectrum of catalytic transformations. Often employed when very high complex stability is required. |
| Phosphine-based ligands (e.g., dppf, Xantphos) | - Strong σ-donors and variable π-acceptors.- Highly tunable steric and electronic properties.- Can be sensitive to air and moisture. | - Dominant class of ligands for many cross-coupling reactions, particularly those involving challenging substrates. |
Table 2. Qualitative comparison of this compound with other common bidentate ligands.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 2,6-dibromopyridine[1]
A reaction vessel is charged with the palladium(II) catalyst (1-3 mol%), 2,6-dibromopyridine (1.0 mmol), phenylboronic acid (2.2 mmol), and K₃PO₄ (2.0 mmol). A solvent mixture of methanol and water (5:1) is added. The reaction mixture is then stirred at the specified temperature and for the time indicated in Table 1. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography.
Workflow for Catalyst Screening and Reaction Optimization
The following diagram illustrates a typical workflow for the screening of different ligands and the optimization of reaction conditions for a cross-coupling reaction.
Figure 2. A generalized workflow for ligand screening and reaction optimization in catalysis.
Conclusion
The this compound scaffold and its derivatives represent a highly versatile and tunable class of ligands for transition metal catalysis. As demonstrated by the comparative data on related 2-phenylpyridine ligands in the Suzuki-Miyaura coupling, subtle changes in the substitution pattern can have a profound impact on catalytic activity. The strategic placement of bulky or coordinating groups can significantly enhance reaction rates and yields.
While classic bidentate ligands like 2,2'-bipyridine and 1,10-phenanthroline form the bedrock of coordination chemistry and catalysis due to the high stability of their metal complexes, the 2-arylpyridine framework offers a greater degree of modularity for fine-tuning the immediate steric and electronic environment of the metal center. For researchers and professionals in drug development and chemical synthesis, the choice of ligand will ultimately depend on the specific requirements of the transformation, including substrate scope, desired reaction conditions, and cost-effectiveness. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the selection and application of these powerful catalytic tools.
References
Spectroscopic Journey: A Comparative Analysis of 2-Amino-6-phenylpyridine and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a detailed spectroscopic comparison of the versatile pyridine derivative, 2-Amino-6-phenylpyridine, and its synthetic precursors. Through a systematic presentation of experimental data, this guide aims to facilitate the identification and characterization of these compounds in a laboratory setting.
This guide explores a common synthetic pathway to this compound, starting from readily available precursors. The spectroscopic properties of each compound in this pathway, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, are meticulously tabulated and compared. Detailed experimental protocols for a representative synthesis and the acquisition of the presented spectroscopic data are also provided to ensure reproducibility.
Synthetic Pathway Overview
A prevalent method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to connect the phenyl ring to the pyridine core. The logical workflow for this synthesis is depicted below.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzaldehyde | 10.0 (s, 1H, -CHO), 7.86 (d, 2H, Ar-H), 7.62 (t, 1H, Ar-H), 7.52 (t, 2H, Ar-H)[1] | 192.3 (C=O), 136.4 (C), 134.5 (CH), 129.7 (CH), 129.0 (CH)[2] |
| 2-Aminopyridine | 8.05 (d, 1H), 7.38 (t, 1H), 6.61 (d, 1H), 6.47 (t, 1H), 4.63 (br s, 2H, -NH₂) | 158.4 (C-NH₂), 148.1 (CH), 137.8 (CH), 113.7 (CH), 108.5 (CH) |
| 2-Amino-6-bromopyridine | 7.25 (t, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 4.8 (br s, 2H, -NH₂) | 160.7 (C-NH₂), 141.2 (CH), 140.2 (C-Br), 116.1 (CH), 109.8 (CH) |
| This compound | 7.95 (d, 2H, Ar-H), 7.5-7.2 (m, 4H, Ar-H), 6.95 (d, 1H, Py-H), 6.45 (d, 1H, Py-H), 4.5 (br s, 2H, -NH₂) | 158.5 (C-NH₂), 157.8 (C-Ph), 139.3 (C), 138.5 (CH), 128.8 (CH), 126.9 (CH), 113.8 (CH), 105.9 (CH) |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.
| Compound | Key IR Absorptions (cm⁻¹) |
| Benzaldehyde | 3063 (Ar C-H), 2820, 2738 (Aldehyde C-H), 1703 (C=O), 1595, 1585, 1455 (C=C) |
| 2-Aminopyridine | 3442, 3300 (N-H stretch), 1628 (NH₂ scissoring), 1562 (C=C stretch)[3][4] |
| 2-Amino-6-bromopyridine | ~3400-3200 (N-H stretch), ~1630 (NH₂ scissoring), ~1570 (C=C stretch), C-Br stretch (typically < 700) |
| This compound | ~3450, 3300 (N-H stretch), ~1620 (NH₂ scissoring), ~1590, 1480 (C=C stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzaldehyde | 106 | 105, 77, 51 |
| 2-Aminopyridine | 94[3] | 67, 40 |
| 2-Amino-6-bromopyridine | 173/175 (due to Br isotopes) | 94, 67 |
| This compound | 170 | 143, 115, 77 |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.
| Compound | λmax (nm) (Solvent) |
| Benzaldehyde | ~245, 280 (Ethanol) |
| 2-Aminopyridine | ~235, 300 (Ethanol)[5] |
| 2-Amino-6-bromopyridine | Similar to 2-aminopyridine with potential minor shifts |
| This compound | Extended conjugation is expected to cause a red shift compared to 2-aminopyridine |
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of this compound.
Caption: General workflow for the Suzuki coupling synthesis.
Materials:
-
2-Amino-6-bromopyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Procedure:
-
In a round-bottom flask, combine 2-amino-6-bromopyridine (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the solvent to the flask and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization Methods
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: IR spectra were recorded on an FTIR spectrometer using KBr pellets or as a thin film on NaCl plates.
Mass Spectrometry: Mass spectra were obtained on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) techniques.
UV-Vis Spectroscopy: UV-Vis spectra were recorded on a UV-Vis spectrophotometer using a quartz cuvette with a path length of 1 cm. Spectra were recorded in a suitable solvent such as ethanol or methanol.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its precursors. The provided data and protocols are intended to serve as a valuable resource for the synthesis and characterization of this important heterocyclic compound.
References
A Researcher's Guide to Validating Experimental Findings on 2-Amino-6-phenylpyridine with DFT Calculations
For researchers, scientists, and drug development professionals, the synergy between experimental data and theoretical calculations is paramount for the conclusive structural and electronic characterization of molecular compounds. This guide provides a comparative framework for validating experimental findings on 2-Amino-6-phenylpyridine using Density Functional Theory (DFT) calculations, offering a robust methodology for in-depth analysis.
This guide outlines the standard experimental protocols and computational methods used to investigate the properties of this compound. By presenting a side-by-side comparison of experimental and calculated data, researchers can gain deeper insights into the molecule's geometric, vibrational, and electronic characteristics. While a comprehensive experimental and computational dataset for this compound is not currently available in published literature, this guide presents a template for such a comparative study, drawing on established methodologies for similar pyridine derivatives.
Experimental and Computational Workflow
The validation process involves a systematic workflow, beginning with the acquisition of experimental data, followed by theoretical calculations, and culminating in a detailed comparison.
Data Presentation: A Comparative Analysis
A clear and structured presentation of quantitative data is essential for a direct comparison between experimental and theoretical results. The following tables provide a template for organizing this information.
Table 1: Comparison of Geometric Parameters
This table compares the bond lengths and bond angles obtained from X-ray crystallography with those calculated using DFT. A good correlation between these values provides confidence in the optimized molecular geometry.
| Parameter | Experimental (X-ray) | DFT Calculation (e.g., B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C2-N1 | Data not available | Calculation required |
| C6-N1 | Data not available | Calculation required |
| C2-N2 | Data not available | Calculation required |
| C6-C7 | Data not available | Calculation required |
| Bond Angles (°) ** | ||
| N1-C2-N2 | Data not available | Calculation required |
| C5-C6-C7 | Data not available | Calculation required |
| Dihedral Angles (°) ** | ||
| Phenyl-Pyridine | Data not available | Calculation required |
Table 2: Comparison of Vibrational Frequencies (cm⁻¹)
This table compares the experimental vibrational frequencies from FT-IR spectroscopy with the scaled frequencies calculated by DFT. The scaling factor is applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model.
| Vibrational Mode | Experimental (FT-IR) | DFT Calculation (Scaled) | Assignment |
| N-H stretch (asym) | Data not available | Calculation required | Amino group |
| N-H stretch (sym) | Data not available | Calculation required | Amino group |
| C=N stretch | Data not available | Calculation required | Pyridine ring |
| C=C stretch | Data not available | Calculation required | Aromatic rings |
| C-H bend | Data not available | Calculation required | Aromatic rings |
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)
This table compares the experimentally observed NMR chemical shifts with those calculated using the GIAO (Gauge-Including Atomic Orbital) method within DFT.
| Atom | Experimental ¹H NMR | DFT Calculated ¹H NMR | Experimental ¹³C NMR | DFT Calculated ¹³C NMR |
| C2 | - | - | Data not available | Calculation required |
| C3 | Data not available | Calculation required | Data not available | Calculation required |
| C4 | Data not available | Calculation required | Data not available | Calculation required |
| C5 | Data not available | Calculation required | Data not available | Calculation required |
| C6 | - | - | Data not available | Calculation required |
| C7 | - | - | Data not available | Calculation required |
| N2-H | Data not available | Calculation required | - | - |
Table 4: Comparison of Electronic Properties
This table compares the experimental maximum absorption wavelength from UV-Vis spectroscopy with the calculated electronic transitions from Time-Dependent DFT (TD-DFT). It also includes key electronic parameters derived from DFT, such as the HOMO-LUMO energy gap.
| Parameter | Experimental (UV-Vis) | TD-DFT Calculation |
| λmax (nm) | Data not available | Calculation required |
| Calculated Electronic Properties | ||
| HOMO Energy (eV) | - | Calculation required |
| LUMO Energy (eV) | - | Calculation required |
| HOMO-LUMO Gap (eV) | - | Calculation required |
Experimental and Computational Protocols
Experimental Protocols
-
Synthesis and Purification: this compound would be synthesized using established literature procedures, for instance, through a Suzuki cross-coupling reaction. The resulting product would be purified by column chromatography or recrystallization to achieve high purity, confirmed by techniques like melting point determination and thin-layer chromatography.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solvent. The crystal structure would be determined using a single-crystal X-ray diffractometer. The collected data would be processed to yield precise bond lengths, bond angles, and dihedral angles.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum would be recorded using a spectrometer, typically with the sample prepared as a KBr pellet or in an ATR (Attenuated Total Reflectance) setup. The vibrational frequencies would be reported in wavenumbers (cm⁻¹).
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded using a spectrophotometer in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). The wavelength of maximum absorption (λmax) would be determined.
Computational Protocols
-
Software: DFT calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method and Basis Set: A common and effective approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Geometry Optimization: The molecular geometry of this compound would be optimized in the gas phase or with a solvent model to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory as the geometry optimization to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectrum. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
-
NMR Calculations: ¹H and ¹³C NMR chemical shifts would be calculated using the GIAO method. The calculated shielding tensors would be referenced against a standard (e.g., TMS, calculated at the same level of theory) to obtain the chemical shifts.
-
Electronic Properties: Time-Dependent DFT (TD-DFT) calculations would be performed on the optimized geometry to predict the electronic absorption spectrum and determine the maximum absorption wavelengths (λmax). The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would also be calculated to determine the HOMO-LUMO energy gap, which provides insights into the molecule's electronic stability and reactivity.
By following this comprehensive guide, researchers can effectively validate their experimental findings on this compound with robust DFT calculations, leading to a more complete and accurate understanding of its molecular properties.
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 2-Arylpyridines
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-arylpyridines, a privileged scaffold in medicinal chemistry, is a critical endeavor. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for forging the pivotal aryl-pyridine bond. This guide provides an objective, data-driven comparison of these two prominent reactions, offering insights into their respective strengths and weaknesses in the context of 2-arylpyridine synthesis.
The choice between the Suzuki and Stille coupling is often nuanced, dictated by factors such as substrate scope, functional group tolerance, and practical considerations like reagent toxicity and purification. While both reactions are catalyzed by palladium complexes and share a similar catalytic cycle, the nature of their organometallic reagents—organoborons for Suzuki and organostannanes for Stille—leads to significant differences in their application and performance.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[2] | Excellent, tolerates a wide range of functional groups.[2] |
| Reaction Conditions | Typically requires a base.[2] | Often proceeds under neutral or mildly basic conditions.[2] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be difficult to remove from the reaction mixture.[3] |
Performance Comparison: Synthesis of 2-Phenylpyridine
To provide a quantitative comparison, the following table summarizes representative experimental data for the synthesis of 2-phenylpyridine from 2-chloropyridine using both Suzuki and Stille couplings. It is important to note that direct head-to-head comparative studies for a wide range of 2-arylpyridines are not always available in a single source; therefore, this data is compiled from typical results reported in the literature for analogous systems.
| Parameter | Suzuki Coupling | Stille Coupling |
| Pyridine Substrate | 2-Chloropyridine | 2-Bromopyridine |
| Aryl Source | Phenylboronic Acid | Phenyltributylstannane |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base/Additive | K₂CO₃ | None (or CuI co-catalyst) |
| Solvent | 1,4-Dioxane/H₂O | Toluene |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 60-75%[4] | 70-90% |
Catalytic Cycles: A Mechanistic Overview
The fundamental mechanisms of the Suzuki and Stille couplings are analogous, proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the transmetalation step, which is influenced by the nature of the organometallic reagent.
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of these coupling reactions. The following are generalized protocols for the synthesis of a 2-arylpyridine via Suzuki and Stille coupling.
Suzuki Coupling Protocol: Synthesis of 2-Phenylpyridine
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[4]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)[4]
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, and potassium carbonate.[4]
-
Add the Pd(PPh₃)₄ catalyst to the flask.[4]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.[4]
-
Add the degassed 1,4-dioxane and water via syringe.[4]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridine.
Stille Coupling Protocol: Synthesis of 2-Phenylpyridine
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenyltributylstannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous toluene (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyridine and the Pd(PPh₃)₄ catalyst.
-
Add anhydrous, degassed toluene via syringe.
-
Add phenyltributylstannane to the mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
Wash the mixture with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the resulting slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to afford 2-phenylpyridine.
Logical Workflow for Method Selection
The decision to employ either the Suzuki or Stille coupling for the synthesis of 2-arylpyridines can be guided by a logical workflow that takes into account the specific requirements of the synthetic target.
Conclusion
Both the Suzuki and Stille couplings are formidable tools for the synthesis of 2-arylpyridines. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal, making it particularly well-suited for applications in drug discovery and development where green chemistry principles are increasingly important.[1] However, the Stille coupling's exceptional functional group tolerance and its ability to proceed under neutral conditions make it an invaluable alternative for substrates that are sensitive to the basic conditions required for the Suzuki reaction.[5] Ultimately, the optimal choice will depend on a careful evaluation of the specific substrate, the desired functional group compatibility, and practical considerations such as reagent availability and toxicity.
References
- 1. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the efficacy of different bases in the amination of 2-halopyridines
A Comparative Guide to Base Efficacy in the Amination of 2-Halopyridines
The synthesis of 2-aminopyridines is a cornerstone in the development of pharmaceuticals and functional materials. Among the most robust methods for their preparation is the palladium-catalyzed Buchwald-Hartwig amination of 2-halopyridines. A critical parameter in the success of these coupling reactions is the choice of base, which plays a pivotal role in the catalytic cycle. This guide provides a comparative evaluation of various bases, supported by experimental data, to assist researchers in optimizing their synthetic strategies.
The amination of 2-halopyridines presents a unique challenge due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[1] The selection of an appropriate base is therefore crucial not only for facilitating the deprotonation of the amine-palladium complex but also for maintaining the catalyst's activity and achieving high reaction yields.
Comparative Performance of Bases
The efficacy of a base in the Buchwald-Hartwig amination is highly dependent on the specific substrates, ligand, and solvent system employed. Below is a summary of experimental data illustrating the performance of different bases in the amination of various 2-halopyridines.
| 2-Halopyridine Substrate | Amine | Base | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | NaOBuᵗ | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [2] |
| 2-Bromopyridine | General Primary/Secondary Amine | NaOᵗBu | Pd Source / Phosphine Ligand | Toluene | 80-110 | N/A (General Protocol) | [1] |
| 2,4-Dichloropyridine | Aniline | K₂CO₃ | Pd(OAc)₂ / BINAP | N/A | N/A | Good Yields | [3] |
| 5-Bromopyrimidine | Morpholine | K₃PO₄ | Pd₂(dba)₃ / Ligand 1 | Toluene | 100 | 95 | [4] |
| 5-Bromopyrimidine | Aniline | K₃PO₄ | Pd₂(dba)₃ / Ligand 1 | Toluene | 100 | 96 | [4] |
| 6-Chloro-N-free-indole | Piperidine | LiHMDS | Pd₂(dba)₃ / Ligand 1 | Toluene | 100 | 85 | [4] |
| 4-Bromothiazole | Piperidine | NaOᵗBu | Pd-GPhos | 1,4-Dioxane | 100 | Low | [5] |
| 4-Bromothiazole | Piperidine | Cs₂CO₃ | Pd-GPhos | 1,4-Dioxane | 100 | Low | [5] |
| 4-Methyl-7-nonaflatoxycoumarin | Aniline | Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | 1,4-Dioxane | 120 | 92 | [6] |
| 4-Methyl-7-nonaflatoxycoumarin | Aniline | NaOᵗBu | Pd₂(dba)₃ / Xantphos | 1,4-Dioxane | 120 | 58 (Decomposition) | [6] |
| 4-Methyl-7-nonaflatoxycoumarin | Aniline | NaOH | Pd₂(dba)₃ / Xantphos | 1,4-Dioxane | 120 | 45 (Decomposition) | [6] |
| Ligand 1 refers to 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). |
Key Observations:
-
Strong Bases (NaOᵗBu, LiHMDS): Sodium tert-butoxide (NaOᵗBu) is a commonly used and highly effective base that often leads to high reaction rates.[1][7] However, its high basicity can be incompatible with substrates bearing sensitive functional groups, such as esters or lactones, where it may cause decomposition.[6][7] LiHMDS is another strong base that can be useful, particularly when substrates have protic functional groups.[7][8]
-
Weak Inorganic Bases (Cs₂CO₃, K₃PO₄, K₂CO₃): Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer excellent functional group tolerance and are often the bases of choice for sensitive substrates.[7][9] While Cs₂CO₃ can provide excellent conversion rates, its cost and potential for creating stirring difficulties on a large scale can be drawbacks.[6][7] K₃PO₄ and K₂CO₃ are economically attractive alternatives, though they may sometimes require higher catalyst loadings or longer reaction times.[3][7]
-
Solvent and Solubility: The solubility of inorganic bases like K₃PO₄ and Cs₂CO₃ can be poor in common non-polar solvents like toluene. In such cases, using a more polar solvent may be necessary to ensure the availability of the base for the reaction.[9]
Experimental Protocols
Below is a generalized, detailed methodology for the Buchwald-Hartwig amination of a 2-halopyridine, based on common laboratory practices.
General Protocol for Palladium-Catalyzed Amination of 2-Bromopyridine
1. Reagent Preparation and Inert Atmosphere Setup:
-
In a glovebox or under a stream of argon, add the 2-bromopyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the base (e.g., NaOᵗBu, 1.4 mmol, 1.4 equiv.), and the phosphine ligand (e.g., BINAP, 1-4 mol%) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.[1][2]
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.5-2 mol% Pd) or a palladium precatalyst.[1]
-
Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M).[1]
2. Reaction Execution:
-
Seal the flask or vial tightly.[1]
-
If using a Schlenk flask, ensure it is connected to a dual vacuum/argon manifold.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1]
3. Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[1][2]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1][2]
4. Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to yield the pure 2-aminopyridine product.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical Buchwald-Hartwig amination experiment.
Caption: General workflow for the Buchwald-Hartwig amination of 2-halopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Amino-6-phenylpyridine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle 2-Amino-6-phenylpyridine with the appropriate personal protective equipment (PPE). All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
In the event of exposure, follow these first-aid measures immediately:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][2][3]
-
Skin: Wash the affected area thoroughly with soap and water.[1][4][5] Remove any contaminated clothing.[1][5] If irritation develops or persists, seek medical advice.[4]
-
Inhalation: Move the individual to fresh air.[1][2][3] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[1][2][4]
Hazard and Safety Data Summary
Due to a lack of specific toxicological studies on this compound, quantitative data such as LD50 and occupational exposure limits are not available. Therefore, handling and disposal procedures should be based on the known hazards of similar compounds, which are classified as toxic if swallowed or in contact with skin, and can cause severe skin and eye irritation.[1]
| Data Point | Value |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1] |
| Signal Word | Danger |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][3][6] Store locked up.[2][3][5] |
| Incompatible Materials | Acids, Strong oxidizing agents.[3] |
Experimental Protocol: Waste Disposal Procedure
The required method for the disposal of this compound is through an approved hazardous waste management service.[2][3] Disposing of this chemical down the drain or in the regular trash is strictly prohibited.[4] The following steps outline the workflow for its safe collection and disposal.
1. Waste Collection:
- Designate a specific, compatible, and clearly labeled container for this compound waste. An empty stock container or a dedicated, chemically resistant waste bottle is suitable.
- Never mix this compound waste with other incompatible chemical waste streams.
2. Labeling:
- Properly label the hazardous waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- Primary hazards associated with the chemical (e.g., "Toxic," "Irritant")[4]
- The date the waste was first added to the container.
- The name and contact information of the principal investigator or laboratory.
3. Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
- The storage area should have secondary containment to prevent the spread of material in case of a leak.
- Keep the container tightly closed except when adding waste.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.
- Follow all institutional and local regulations for the transfer and disposal of the waste. In some cases, this may involve dissolving or mixing the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
Disposal Workflow
References
Essential Safety and Operational Guide for Handling 2-Amino-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2-Amino-6-phenylpyridine. The information herein is compiled from safety data for structurally related compounds, including aminopyridines and phenylpyridines, to establish best practices in the absence of a specific Safety Data Sheet (SDS) for the named compound. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Summary
-
Aminopyridines : This class of compounds is often associated with significant toxicity. They can be fatal if swallowed or absorbed through the skin.[1][2] They are also known to cause severe skin and eye irritation.[1][3] Inhalation may lead to respiratory tract irritation.[1][3]
-
Pyridine Derivatives : Generally, pyridine-based compounds are hazardous and require careful handling in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4][5][6]
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[4][5][7] Latex gloves are not suitable.[4] Inspect gloves for any defects before use. |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect the skin from contact.[4][5] |
| Respiratory | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation.[4][5][6] If a fume hood is unavailable, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow details the necessary steps from preparation through to cleanup and disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5][8] Seek prompt medical attention.[5] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[5][8] Remove any contaminated clothing.[5] If irritation develops or persists, seek medical attention.[5] |
| Inhalation | Move the individual to fresh air immediately.[8] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[5][8] Seek immediate medical attention.[3][5] |
Disposal Plan
The proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste containing this compound, including residual solids, contaminated consumables (e.g., gloves, weighing paper), and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[5][10]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The primary hazards (e.g., "Toxic," "Irritant") should also be indicated.[10]
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[7][10]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
References
- 1. lobachemie.com [lobachemie.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
